Methyl 3-amino-2-hydroxypropanoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 3-Amino-2-hydroxypropanoate (Isoserine Methyl Ester) Abstract Methyl 3-amino-2-hydroxypropanoate, the methyl ester of the β-amino acid isoserine, is a vers...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties of Methyl 3-Amino-2-hydroxypropanoate (Isoserine Methyl Ester)
Abstract
Methyl 3-amino-2-hydroxypropanoate, the methyl ester of the β-amino acid isoserine, is a versatile bifunctional molecule of significant interest to researchers in synthetic chemistry and drug development. Possessing a primary amine, a secondary alcohol, and a methyl ester within a compact three-carbon backbone, this compound serves as a valuable chiral building block for the synthesis of complex molecules, including peptidomimetics, pharmaceutical intermediates, and novel chemical scaffolds. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for its effective utilization in a laboratory setting.
Compound Identification and Physicochemical Properties
Methyl 3-amino-2-hydroxypropanoate is most commonly handled and stored as its hydrochloride salt to enhance stability and simplify handling, as the free amine is more susceptible to degradation.[1][2] The properties of both the free base and its hydrochloride salt are detailed below.
The synthesis of methyl 3-amino-2-hydroxypropanoate derivatives is a critical process for accessing this versatile building block. While numerous routes exist for related structures, a common and logical laboratory-scale approach begins with a commercially available precursor, such as L-isoserine. The strategy involves the protection of the reactive amine functionality, followed by esterification of the carboxylic acid, and concluding with deprotection.
Expert Rationale for Synthetic Strategy
The chosen synthetic pathway prioritizes chemoselectivity and robust, high-yielding reactions. The primary amine is significantly more nucleophilic than the secondary alcohol and would interfere with direct esterification of the carboxylic acid. Therefore, protection of the amine with a tert-butyloxycarbonyl (Boc) group is an essential first step. The Boc group is ideal due to its stability under the neutral or mildly acidic conditions required for esterification and its straightforward removal under acidic conditions that do not compromise the final product.
Methyl 3-Amino-2-Hydroxypropanoate (CAS 147851-98-7): A Core Synthon for Asymmetric β²,²-Amino Acid Synthesis and Peptidomimetics
Executive Summary Methyl 3-amino-2-hydroxypropanoate (frequently utilized as its hydrochloride salt, CAS 186393-00-0) is a highly versatile, non-proteinogenic amino acid derivative. Structurally, it is the methyl ester o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-2-hydroxypropanoate (frequently utilized as its hydrochloride salt, CAS 186393-00-0) is a highly versatile, non-proteinogenic amino acid derivative. Structurally, it is the methyl ester of isoserine. In modern drug development and chemical biology, it serves as a critical chiral building block. Its most prominent application lies in the asymmetric synthesis of β²,²-amino acids—compounds characterized by a quaternary stereocenter at the α-position. These quaternary amino acids are highly sought after for inducing stable secondary structures in peptidomimetics, enhancing proteolytic stability, and acting as precursors for complex therapeutics, including Factor IXa inhibitors and novel antibacterial agents.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical properties of 1[1] is essential for optimizing reaction conditions, particularly in the anhydrous environments required for enolate chemistry.
Table 1: Physicochemical Properties of Methyl 3-amino-2-hydroxypropanoate
Property
Value
Causality / Significance
CAS Number
147851-98-7 (Free base) / 186393-00-0 (HCl salt)
The 2[2] is preferred for storage stability to prevent spontaneous oligomerization.
Low molecular weight makes it an ideal fragment for fragment-based drug design (FBDD).
TPSA
72.6 Ų
High polarity necessitates careful solvent selection (e.g., THF, Toluene) during protection steps.
XLogP3
-1.4
Highly hydrophilic; extraction requires salting-out procedures or specialized organic solvents.
Core Application: Asymmetric Synthesis of β²,²-Amino Acids
The synthesis of β²,²-amino acids remains a formidable challenge in organic chemistry due to the steric hindrance and enantiomeric control required to establish a quaternary stereocenter at the α-position. Methyl 3-amino-2-hydroxypropanoate circumvents this via a "chiral auxiliary" approach built directly into a fused bicyclic scaffold.
When N-Boc-protected methyl isoserinate reacts with 2,2,3,3-tetramethoxybutane (TMB), it undergoes an acid-catalyzed tandem N,O-acetalization and intramolecular transcarbamoylation. This forms rigid oxazolidine-oxazolidinone-fused bicyclic N,O-acetal diastereomers. The delicate balance of steric interactions within this rigid bicyclic system dictates the thermodynamic stability and directs subsequent α-alkylation with exceptionally high diastereoselectivity—favoring concave-face attack due to minimized torsional strain during the transition state[3][4].
Synthetic workflow from methyl 3-amino-2-hydroxypropanoate to enantiopure β²,²-amino acids.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols emphasize the mechanistic causality behind each reagent and condition[5].
Protocol 1: Synthesis of Chiral Bicyclic N,O-Acetals
Objective: Convert (S)-N-Boc-isoserine methyl ester into rigid bicyclic N,O-acetals to establish stereocontrol.
Substrate Preparation: Dissolve (S)-N-Boc-isoserine methyl ester (1.0 eq, e.g., 200 mg, 0.91 mmol) in anhydrous toluene (4 mL).
Causality: Toluene is chosen because its boiling point allows for reflux conditions that effectively drive the transcarbamoylation while permitting the azeotropic removal of methanol (a byproduct of TMB condensation) to push the equilibrium forward.
Acetalization Agent Addition: Add 2,2,3,3-tetramethoxybutane (TMB) (2.0 eq, 330 mg, 1.82 mmol).
Causality: TMB acts as a bifunctional protecting group, bridging the hydroxyl and amine to form the rigid bicyclic structure necessary for downstream facial selectivity.
Catalyst Introduction: Add (1S)-(+)-10-Camphorsulfonic acid (CSA·H₂O) (0.2 eq, 46 mg, 0.18 mmol).
Causality: CSA is a mild, organic-soluble acid. A stronger acid (like TsOH) might prematurely cleave the Boc group, while CSA provides just enough protonation to initiate the tandem N,O-acetalization without degrading the substrate.
Thermal Activation: Stir the solution under reflux in an oil bath for 1 hour. Monitor via TLC until the starting material is consumed.
Quenching and Extraction: Cool to room temperature, dilute with diethyl ether (10 mL), and quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous phase with diethyl ether (2 × 10 mL), combine organic layers, and dry over anhydrous Na₂SO₄.
Causality: The basic quench neutralizes the CSA catalyst immediately, preventing reverse hydrolysis of the newly formed acetal during the aqueous workup.
Purification: Purify via column chromatography (hexane/EtOAc, 7:3) to isolate the two major bicyclic N,O-acetal diastereomers.
Protocol 2: Diastereoselective α-Alkylation
Objective: Introduce a quaternary stereocenter at the α-position with high diastereomeric excess (de).
Enolate Formation: Dissolve the purified bicyclic N,O-acetal (1.0 eq) in dry THF (25 mL/mmol). Add HMPA (4.1 eq) and cool to -78 °C.
Causality: HMPA (Hexamethylphosphoramide) is critical. It coordinates with the lithium cation of LDA, breaking up enolate aggregates and drastically increasing the nucleophilicity of the enolate. This ensures a rapid, kinetically controlled attack.
Deprotonation: Dropwise add LDA (2.0 M in THF/heptane/ethylbenzene, 1.5 eq). Stir for 30 minutes at -78 °C.
Alkylation: Add the electrophile (e.g., benzyl iodide, 3.1 eq) dropwise. Stir for 5 minutes at -78 °C.
Causality: The rigid bicyclic scaffold forces the electrophile to approach from the less sterically hindered concave face, resulting in high diastereoselectivity.
Quenching: Quench with saturated aqueous NH₄Cl at -78 °C, then allow to warm to room temperature. Extract with Et₂O, dry, and concentrate.
Table 2: Alkylation Scope and Stereochemical Outcomes
Alkylating Agent
Yield (%)
Diastereomeric Ratio (dr)
Mechanistic Note
Ethyl triflate
92%
85:15
High reactivity of the triflate leaving group ensures rapid trapping of the enolate.
Benzyl iodide
91%
80:20
Steric bulk of the benzyl group slightly lowers dr but maintains excellent yield.
Allyl iodide
93%
87:13
Offers an optimal balance of electrophilicity and steric profile.
(Data derived from stereoselective alkylation studies of isoserine derivatives[4])
Broader Applications in Medicinal Chemistry
Beyond peptidomimetics, methyl 3-amino-2-hydroxypropanoate derivatives are integral to the synthesis of specific active pharmaceutical ingredients (APIs):
Factor IXa Inhibitors: Isoserine derivatives are utilized as linkers and structural motifs in the synthesis of 6[6], targeting the intrinsic coagulation pathway to prevent thrombosis without excessive bleeding risks.
Antibacterial Agents: The compound serves as a direct precursor (e.g., compound 216 in patent literature) for the synthesis of 1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one derivatives, which exhibit potent7[7].
Conclusion
Methyl 3-amino-2-hydroxypropanoate (CAS 147851-98-7) transcends its simple aliphatic structure to act as a linchpin in asymmetric synthesis. By leveraging its orthogonal functional groups to form rigid bicyclic scaffolds, chemists can reliably install challenging quaternary stereocenters. The self-validating protocols detailed herein provide a robust framework for researchers aiming to synthesize novel β²,²-amino acids and advanced peptidomimetics.
Title: Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates
Source: acs.org
URL: [Link]
Source: google.
Title: Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates (PDF)
Source: researchgate.net
URL: [Link]
Chiral Synthesis of Methyl 3-amino-2-hydroxypropanoate: An In-depth Technical Guide
Abstract Methyl 3-amino-2-hydroxypropanoate, a valuable chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules, demands efficient and stereoselective synthetic strategies. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 3-amino-2-hydroxypropanoate, a valuable chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules, demands efficient and stereoselective synthetic strategies. This guide provides a comprehensive overview of the core methodologies for the chiral synthesis of this β-amino-α-hydroxy ester. We will delve into the mechanistic underpinnings and practical considerations of key approaches, including chiral pool synthesis, asymmetric catalysis, and chemoenzymatic methods. Detailed protocols and comparative analyses are presented to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthetic route for their specific needs.
Introduction: The Significance of a Chiral Scaffold
Methyl 3-amino-2-hydroxypropanoate, also known as methyl isoserinate, is a trifunctional molecule whose stereochemistry plays a pivotal role in the biological activity of the larger molecules it helps to construct. The presence of two adjacent stereocenters, at the α-hydroxy and β-amino positions, makes its stereocontrolled synthesis a significant challenge and a testament to the power of modern synthetic organic chemistry. Its derivatives are key components in a variety of important compounds, including the side chain of the anticancer drug Taxol and various protease inhibitors.[1] The demand for enantiomerically pure forms of this building block has driven the development of a diverse array of synthetic strategies.
This guide will explore the primary avenues for achieving the chiral synthesis of methyl 3-amino-2-hydroxypropanoate, providing both the theoretical framework and practical insights necessary for successful implementation in a research and development setting.
Strategic Approaches to Chiral Synthesis
The asymmetric synthesis of methyl 3-amino-2-hydroxypropanoate can be broadly categorized into three main strategies, each with its own set of advantages and limitations:
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in reactions starting from achiral or racemic precursors.
Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes for key transformations within a synthetic sequence.
The logical flow of these strategies is depicted in the following diagram:
Caption: Core strategies for the chiral synthesis of Methyl 3-amino-2-hydroxypropanoate.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The chiral pool approach is a powerful strategy that utilizes readily available and inexpensive enantiopure starting materials, such as amino acids and carbohydrates, to synthesize complex chiral molecules.[2][][4] For the synthesis of methyl 3-amino-2-hydroxypropanoate, L- or D-serine are common and logical starting points.[4]
Synthesis from Serine
The conversion of serine to methyl 3-amino-2-hydroxypropanoate requires a rearrangement of the functional groups. A common method involves the protection of the amino and carboxyl groups, followed by a Mitsunobu reaction or a similar inversion of configuration at the α-carbon, and subsequent deprotection.
A representative synthetic pathway starting from L-serine is outlined below:
Caption: Synthetic pathway from L-Serine to the target molecule.
Experimental Protocol: Synthesis from L-Serine Methyl Ester Hydrochloride
This protocol outlines the esterification of L-serine, a crucial first step in many chiral pool syntheses.
Materials:
L-Serine
Methanol (anhydrous)
Acetyl chloride or Thionyl chloride
Round-bottom flask
Magnetic stirrer
Reflux condenser
Rotary evaporator
Procedure:
Cool 450 mL of anhydrous methanol in a round-bottom flask to 0 °C.
Slowly add 55 mL (0.77 mol) of acetyl chloride dropwise to the cooled methanol with stirring.
After the addition is complete, allow the mixture to stir at room temperature for 10 minutes.
Add 30 g (0.29 mol) of L-Serine in portions to the reaction mixture.
Heat the reaction mixture to 80 °C and maintain it at this temperature for 2 hours.[5]
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude L-Serine methyl ester hydrochloride.
The resulting solid can be used in the next step without further purification.
Trustworthiness: This esterification method is a well-established and reliable procedure for converting amino acids to their corresponding methyl esters.[6][7][8] The use of acetyl chloride or thionyl chloride in methanol generates HCl in situ, which catalyzes the esterification and also protects the amino group as its hydrochloride salt.
Asymmetric Catalysis: Precision in Stereocontrol
Asymmetric catalysis offers a more flexible approach, allowing for the synthesis of both enantiomers of the target molecule from achiral starting materials. Key strategies include asymmetric hydrogenation, dihydroxylation, and aminohydroxylation.
Asymmetric Hydrogenation of α-Amino-β-keto Esters
A highly effective method involves the dynamic kinetic resolution of α-amino-β-keto esters via asymmetric transfer hydrogenation. This approach can provide high yields and excellent enantioselectivities for the syn-α-amino-β-hydroxy ester.[9]
Caption: Asymmetric transfer hydrogenation for syn-selective synthesis.
Asymmetric Dihydroxylation and Aminohydroxylation
Sharpless asymmetric dihydroxylation and aminohydroxylation reactions are powerful tools for installing the required hydroxyl and amino functionalities with high stereocontrol. Starting from an α,β-unsaturated ester, these methods can provide access to the desired product. The synthesis of (S)- and (R)-α-methylserines has been achieved on a multigram scale using a Sharpless asymmetric dihydroxylation as the key stereodivergent step.[10]
Data Presentation: Comparison of Asymmetric Catalytic Methods
Chemoenzymatic Synthesis: The Power of Biocatalysis
Chemoenzymatic approaches combine the best of both worlds: the versatility of chemical synthesis and the unparalleled stereoselectivity of enzymes.[12][13][14] This strategy is particularly advantageous for creating chiral amines and alcohols.[15][16]
Enzymatic Resolution and Desymmetrization
Enzymes such as lipases and proteases can be used for the kinetic resolution of racemic mixtures of methyl 3-amino-2-hydroxypropanoate or its precursors. Alternatively, prochiral substrates can be desymmetrized using enzymes to create the desired stereocenters.
Enzyme-Catalyzed Aldol Addition
A chemoenzymatic method for synthesizing enantiomerically pure 2-substituted 3-hydroxycarboxylic esters involves an enzymatic stereoselective aldol addition of chemically synthesized 2-oxoacids to formaldehyde. This reaction is catalyzed by 2-oxoacid aldolases.[17]
Experimental Workflow: Chemoenzymatic Cascade
Caption: A two-enzyme cascade for the synthesis of 2-substituted 3-hydroxycarboxylic acids.[17]
Trustworthiness: This enzymatic cascade offers a green and efficient route to chiral α-hydroxy-β-amino acid precursors. The high stereoselectivity of the enzymes ensures the formation of a single enantiomer of the product. The process can be optimized by adjusting parameters such as biocatalyst loading and substrate concentrations to achieve high conversion and enantiomeric excess.[17]
Conclusion and Future Outlook
The chiral synthesis of methyl 3-amino-2-hydroxypropanoate is a well-developed field with a variety of robust and efficient methodologies. The choice of the optimal synthetic route depends on several factors, including the desired stereoisomer, scale of the synthesis, cost of starting materials and catalysts, and the available experimental capabilities.
Chiral pool synthesis from serine remains a reliable and cost-effective method, particularly for large-scale production.
Asymmetric catalysis provides greater flexibility and access to both enantiomers, with methods like asymmetric hydrogenation offering exceptional levels of stereocontrol.
Chemoenzymatic synthesis is an increasingly attractive option due to its high selectivity and environmentally friendly nature.
Future developments in this area will likely focus on the discovery of more efficient and selective catalysts, both chemical and biological, as well as the development of more sustainable and scalable synthetic processes. The integration of flow chemistry with these catalytic systems also holds great promise for the continuous and automated production of this important chiral building block.
References
Deng, L., & Jacobsen, E. N. (1992). A Practical, Highly Enantioselective Synthesis of the Taxol C-13 Side Chain. The Journal of Organic Chemistry, 57(15), 4320–4323. [Link]
Anderson, N. G. (2012). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 10(23), 4545-4553. [Link]
Zhang, X., et al. (2018). Rhodium-Mediated Asymmetric Transfer Hydrogenation: A Diastereo- and Enantioselective Synthesis of syn-α-Amido β-Hydroxy Esters. Chemical Communications, 54(3), 283-286. [Link]
Makino, K., Goto, T., Hiroki, Y., & Hamada, Y. (2004). Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution. Angewandte Chemie International Edition, 43(7), 882-4. [Link]
Deiters, A., & Martin, S. F. (2004). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters, 45(38), 7045-7048. [Link]
Pellicciari, R., et al. (2014). Synthesis of a cyclic isostere of α-methyl homoserine by a stereoselective acylation-alkylation sequence of a chiral γ-lactam. Amino Acids, 46(4), 1097-103. [Link]
Stueckler, C., et al. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Advanced Synthesis & Catalysis, 352(14-15), 2663-2666. [Link]
Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. In Comprehensive Organic Synthesis II (Second Edition). [Link]
Carter, H. E., & West, H. D. (1940). dl-SERINE. Organic Syntheses, 20, 81. [Link]
Marco, I., et al. (2006). Enantioselective synthesis of (S)- and (R)-α-methylserines: Application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. Tetrahedron: Asymmetry, 17(13), 1953-1960. [Link]
Lee, K. J., & Kim, S. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]
Contente, M. L., et al. (2019). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. ACS Catalysis, 9(10), 9169-9174. [Link]
Cardillo, G., & Tolomelli, A. (2010). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. In Comprehensive Chirality. [Link]
Process for producing 3-amino-2-hydroxypropionic acid deriv
Foley, D. J., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Journal of the American Chemical Society, 145(35), 19344-19351. [Link]
Cozzi, P. G. (2006). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Angewandte Chemie International Edition, 45(18), 2953-2956. [Link]
Romero, E., & Gotor-Fernández, V. (2024). Chemoenzymatic synthesis. Nature Communications, 15(1), 1-3. [Link]
Sherman, D. H., et al. (2022). Current Progress in the Chemoenzymatic Synthesis of Natural Products. Molecules, 27(19), 6469. [Link]
Reddy, P. G., & Kumar, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1153-1158. [Link]
Verma, R., & Kumar, V. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25. [Link]
Reddy, P. G., & Kumar, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. [Link]
Baran, P. S. (2017). Creativity from the Chiral Pool: Amino Acids. Baran Lab. [Link]
Behrens, C., & Paquette, L. A. (1995). n-benzyl-2,3-azetidinedione. Organic Syntheses, 72, 35. [Link]
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biocatalysis and Biotransformation, 26(1-2), 1-28. [Link]
Sanphanya, S., & Padon, K. (2018). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. [Link]
van den Berg, R. J. B. H. N., et al. (2003). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 1(18), 3208-3216. [Link]
Sebai, A. (2017). Preparation of methyl ester of L-serine. ResearchGate. [Link]
Wu, S., & Li, Z. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biotechnology and Applied Biochemistry. [Link]
Spectroscopic Data of Methyl 3-amino-2-hydroxypropanoate: A Technical Guide
Introduction Methyl 3-amino-2-hydroxypropanoate, a derivative of the non-proteinogenic amino acid isoserine, is a valuable chiral building block in synthetic organic chemistry and drug development. Its bifunctional natur...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 3-amino-2-hydroxypropanoate, a derivative of the non-proteinogenic amino acid isoserine, is a valuable chiral building block in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a versatile precursor for a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization, and modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for unambiguous structure elucidation and purity assessment.
This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl 3-amino-2-hydroxypropanoate. The information presented herein is primarily based on the commercially available hydrochloride salt, which is the most common form of this compound encountered in a research setting. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work, offering both practical experimental insights and a thorough interpretation of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Theoretical Framework
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopies are based on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a nuclear spin, which generates a magnetic moment. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.
For Methyl 3-amino-2-hydroxypropanoate hydrochloride, the protonation of the amino group to form an ammonium salt (-NH₃⁺) significantly influences the chemical shifts of nearby protons and carbons due to its electron-withdrawing inductive effect.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-quality NMR spectra of Methyl 3-amino-2-hydroxypropanoate hydrochloride is as follows:
Sample Preparation :
Weigh approximately 5-10 mg of Methyl 3-amino-2-hydroxypropanoate hydrochloride for ¹H NMR, and 20-50 mg for ¹³C NMR.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a clean, dry vial. The choice of solvent is critical; D₂O is often preferred for amine salts as the acidic and amine protons can exchange with deuterium, simplifying the spectrum.
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred, as they can degrade the spectral quality.[1]
Cap the NMR tube securely.
Instrument Setup and Data Acquisition :
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This process minimizes magnetic field inhomogeneities.
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.[2] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[3][4]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of Methyl 3-amino-2-hydroxypropanoate hydrochloride is expected to show four distinct signals corresponding to the four different proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for Methyl 3-amino-2-hydroxypropanoate Hydrochloride
Signal
Chemical Shift (δ, ppm) (Predicted)
Multiplicity
Integration
Assignment
a
~3.80
Singlet
3H
-OCH₃
b
~4.30
Triplet (dd)
1H
-CH(OH)-
c
~3.30 - 3.50
Multiplet
2H
-CH₂-NH₃⁺
d
Exchangeable
Broad Singlet
4H
-OH, -NH₃⁺
-OCH₃ (a) : The methyl ester protons appear as a sharp singlet, typically the most upfield signal due to the shielding effect of being attached to an oxygen that is part of an ester group.
-CH(OH)- (b) : This methine proton is adjacent to the hydroxyl group and the methylene group. It is expected to be a triplet or a doublet of doublets due to coupling with the two protons on the adjacent carbon. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.
-CH₂-NH₃⁺ (c) : The two protons of the methylene group are diastereotopic and will likely appear as a multiplet. Their chemical shift is significantly downfield due to the strong electron-withdrawing effect of the adjacent ammonium group.
-OH, -NH₃⁺ (d) : The hydroxyl and ammonium protons are acidic and will exchange with D₂O if used as the solvent, causing their signals to disappear. In a non-exchanging solvent like DMSO-d₆, they would appear as broad singlets.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of Methyl 3-amino-2-hydroxypropanoate hydrochloride is expected to show four signals, one for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for Methyl 3-amino-2-hydroxypropanoate Hydrochloride
Signal
Chemical Shift (δ, ppm) (Predicted)
Assignment
1
~170 - 175
C=O (Ester)
2
~70 - 75
-CH(OH)-
3
~52 - 55
-OCH₃
4
~40 - 45
-CH₂-NH₃⁺
C=O (1) : The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the 170-175 ppm range.[2]
-CH(OH)- (2) : The carbon attached to the hydroxyl group will be in the range of 70-75 ppm.
-OCH₃ (3) : The methyl ester carbon will appear around 52-55 ppm.
-CH₂-NH₃⁺ (4) : The carbon adjacent to the ammonium group will be the most upfield of the sp³ carbons, appearing around 40-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Theoretical Framework
Different types of chemical bonds (e.g., C=O, O-H, N-H, C-O) vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where peaks correspond to specific bond vibrations.
For Methyl 3-amino-2-hydroxypropanoate hydrochloride, we expect to see characteristic absorptions for the O-H (hydroxyl), N-H (ammonium), C=O (ester), and C-O bonds.
The Attenuated Total Reflectance (ATR) and KBr pellet methods are common for analyzing solid samples.
Diagram: FTIR Experimental Workflow (ATR Method)
Caption: Workflow for FTIR data acquisition using the ATR method.
Sample Preparation (ATR Method) :
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Place a small amount of the solid Methyl 3-amino-2-hydroxypropanoate hydrochloride directly onto the ATR crystal.
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]
Data Acquisition :
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[6]
IR Spectral Data and Interpretation
The IR spectrum of Methyl 3-amino-2-hydroxypropanoate hydrochloride will display several key absorption bands.
Table 3: Predicted IR Absorption Bands for Methyl 3-amino-2-hydroxypropanoate Hydrochloride
Wavenumber (cm⁻¹) (Predicted)
Intensity
Vibration
Functional Group
3400 - 3200
Broad, Strong
O-H stretch
Hydroxyl (-OH)
3200 - 2800
Broad, Strong
N-H stretch
Ammonium (-NH₃⁺)
~1740
Strong, Sharp
C=O stretch
Ester
~1200 - 1000
Medium - Strong
C-O stretch
Ester and Alcohol
O-H and N-H Stretching : A very broad and strong absorption band is expected in the 3400-2800 cm⁻¹ region. This is due to the overlapping stretching vibrations of the O-H bond of the hydroxyl group and the N-H bonds of the ammonium group. Hydrogen bonding will significantly broaden these peaks.
C=O Stretching : A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.
C-O Stretching : Absorptions in the 1200-1000 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and the alcohol functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Theoretical Framework
In Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI is particularly well-suited for polar and thermally labile molecules like Methyl 3-amino-2-hydroxypropanoate.[7][8]
The primary ion observed in positive ion mode ESI-MS for this compound is expected to be the protonated molecule, [M+H]⁺, where M is the free base.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Diagram: ESI-MS Experimental Workflow
Caption: Workflow for ESI-MS data acquisition.
Sample Preparation :
Prepare a stock solution of Methyl 3-amino-2-hydroxypropanoate hydrochloride in a suitable solvent, such as a mixture of methanol and water, at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a final concentration of 1-10 µg/mL.[9]
If necessary, filter the solution to remove any particulate matter.
Data Acquisition :
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
The mass spectrometer is operated in positive ion mode.
The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).
Mass Spectrum Data and Interpretation
The molecular formula of Methyl 3-amino-2-hydroxypropanoate (the free base) is C₄H₉NO₃.[10] The molecular weight is 119.12 g/mol .[10]
Table 4: Predicted Mass Spectrometry Data for Methyl 3-amino-2-hydroxypropanoate
m/z (Predicted)
Ion
120.0655
[M+H]⁺
142.0474
[M+Na]⁺
[M+H]⁺ : The most abundant ion in the positive ion mode ESI mass spectrum is expected to be the protonated molecule at an m/z corresponding to the molecular weight of the free base plus the mass of a proton (119.0582 + 1.0073 = 120.0655).
[M+Na]⁺ : It is also common to observe an adduct with sodium ions, which would appear at an m/z of 119.0582 + 22.9892 = 142.0474.
Fragmentation of the [M+H]⁺ ion can provide further structural information. Common fragmentation pathways for amino acid esters include the loss of small neutral molecules such as water (H₂O) or methanol (CH₃OH).
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary set of data for the structural characterization of Methyl 3-amino-2-hydroxypropanoate. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy provides clear evidence for the presence of the key functional groups: hydroxyl, ammonium (in the salt form), and ester. ESI-MS confirms the molecular weight of the compound. Together, these techniques allow for the unambiguous identification and purity assessment of this important synthetic building block, ensuring its quality and suitability for use in research and development.
References
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
de Vijlder, T., Valkenborg, D., & Lemiere, F. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(11), 1075-1090.
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Department of Chemistry.
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]
de Hoffmann, E., & Stroobant, V. (2007).
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
University of Georgia. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]
Agilent Technologies. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from [Link]
Tantillo, D. J., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations.
da Silva, A. B. F., et al. (2018). Protocol for Calculating 13C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules.
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
EMD Millipore. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Retrieved from [Link]
Kletzing, S. E. (2007). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. West Virginia University.
PubChem. (n.d.). Methyl 3-amino-2-hydroxypropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Montana State University (MSU) Library. (2026, February 27). Reaxys. Retrieved from [Link]
Castillo, A. M., et al. (2013). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. The Journal of Organic Chemistry, 78(18), 9135-9144.
Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-12.
PubChem. (n.d.). Methyl 3-amino-2-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]
PubChemLite. (n.d.). Methyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride (C5H11NO3). Retrieved from [Link]
PubChem. (n.d.). (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Central Library IITD. (2025, December 4). Reaxys USER Manual. Retrieved from [Link]
PubChemLite. (n.d.). Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride (C5H11NO3). Retrieved from [Link]
Elsevier. (2009, October 26). Reaxys Quick Reference Guide.
Google Patents. (n.d.). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
Organic Syntheses. (n.d.). n-benzyl-2,3-azetidinedione. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
Juniper Publishers. (2019, March 14). Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol. Retrieved from [Link]
SpectraBase. (n.d.). Methyl 2-hydroxypropanoate, tms - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Solubility of Methyl 3-amino-2-hydroxypropanoate in different solvents
An In-depth Technical Guide on the Solubility of Methyl 3-amino-2-hydroxypropanoate Abstract Methyl 3-amino-2-hydroxypropanoate is a versatile bifunctional molecule utilized as a key building block in the synthesis of co...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Solubility of Methyl 3-amino-2-hydroxypropanoate
Abstract
Methyl 3-amino-2-hydroxypropanoate is a versatile bifunctional molecule utilized as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility in process chemistry, formulation development, and crystallization studies is fundamentally governed by its solubility in various solvent systems. A thorough understanding of its solubility profile is therefore critical for optimizing reaction conditions, designing purification strategies, and developing stable formulations.
Part 1: Physicochemical Characterization and Predicted Solubility Profile
The molecular structure of Methyl 3-amino-2-hydroxypropanoate (Figure 1) dictates its solubility behavior. It contains a methyl ester group, a primary amine, and a secondary hydroxyl group.
Hydrogen Bond Donors: The amine (-NH₂) and hydroxyl (-OH) groups can act as hydrogen bond donors.
Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl and carbonyl (C=O) groups, as well as the nitrogen atom of the amine group, can act as hydrogen bond acceptors.
Polarity: The presence of multiple heteroatoms (O, N) and polar functional groups makes the molecule inherently polar. A computed partition coefficient (XLogP3) of -1.4 further indicates its hydrophilic nature.[1]
These features allow for strong intermolecular interactions with polar solvents, particularly those capable of hydrogen bonding. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of Methyl 3-amino-2-hydroxypropanoate
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High
Strong hydrogen bonding interactions (both donor and acceptor) with the solvent.
Polar Aprotic
Acetone, Acetonitrile, DMSO
Moderate to High
Dipole-dipole interactions are strong; solvent can act as a hydrogen bond acceptor.
Nonpolar
Toluene, Hexane, Diethyl Ether
Low to Very Low
Lack of favorable intermolecular interactions; dominated by weak van der Waals forces.
This profile is consistent with general solubility trends observed for other small, multifunctional amino acid derivatives.[2][3] The solubility in aqueous systems is expected to be significantly influenced by pH, which alters the ionization state of the primary amine group.[2][4]
Part 2: Isothermal Equilibrium Solubility Determination Protocol
The most reliable method for determining the thermodynamic solubility of a compound is the isothermal "shake-flask" method.[5][6] This protocol ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved at a constant temperature.
Objective
To accurately determine the saturation solubility of Methyl 3-amino-2-hydroxypropanoate in a range of selected solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment
Analytical balance (± 0.1 mg precision)
Vials with screw caps (e.g., 4 mL glass vials)
Orbital shaker or thermomixer with temperature control
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Syringes
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Analytical column (e.g., C18 column)
pH meter (for aqueous solutions)
Safety & Handling
Methyl 3-amino-2-hydroxypropanoate hydrochloride is classified with the following hazards:
Always handle this compound in a chemical fume hood.[8]
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
Avoid inhalation of dust and direct contact with skin and eyes.[10]
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning work.[8][10]
Experimental Workflow
The following diagram outlines the key steps in the solubility determination workflow.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
Preparation of Stock Standards:
Accurately weigh a known amount of Methyl 3-amino-2-hydroxypropanoate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., water or methanol) in a volumetric flask to create a high-concentration stock solution.
Perform a serial dilution of the stock solution to prepare a series of calibration standards (e.g., 5-6 standards covering the expected concentration range).
Sample Preparation:
Add an excess amount of solid Methyl 3-amino-2-hydroxypropanoate to several vials. An excess is critical to ensure a saturated solution is formed; a visible amount of undissolved solid should remain at the end of the experiment.
To each vial, add a precise volume (e.g., 2.0 mL) of the desired test solvent.
Equilibration:
Securely cap the vials.
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25.0 °C) and agitation speed (e.g., 700 rpm).
Allow the slurries to equilibrate for a sufficient time. A period of 24 hours is typically adequate, but 48 hours is recommended to ensure equilibrium is reached, especially for viscous solvents or compounds that are slow to dissolve.[5][11]
Sampling and Analysis:
After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour.
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter. Causality: Failure to filter will lead to erroneously high solubility values as undissolved solid will be included in the analysis.
Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring its concentration within the range of the calibration curve. A precise dilution factor is essential for accurate calculation.
Analyze the calibration standards and the diluted samples by HPLC-UV.
Data Analysis
Calibration Curve: Plot the HPLC peak area versus the known concentration for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.995 for a valid curve.
Calculate Sample Concentration: Use the peak area of the diluted sample and the regression equation to calculate its concentration.
Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility of Methyl 3-amino-2-hydroxypropanoate in the solvent.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Part 3: Data Presentation and Interpretation
Once determined, solubility data should be presented in a clear, tabular format for easy comparison across different solvent systems.
Table 2: Example Data Table for Solubility of Methyl 3-amino-2-hydroxypropanoate at 25 °C
Solvent
Solvent Class
Solubility (mg/mL)
Solubility (mol/L)
Water
Polar Protic
Experimental Value
Calculated Value
Methanol
Polar Protic
Experimental Value
Calculated Value
Ethanol
Polar Protic
Experimental Value
Calculated Value
Acetone
Polar Aprotic
Experimental Value
Calculated Value
Toluene
Nonpolar
Experimental Value
Calculated Value
The results should be interpreted in the context of the intermolecular forces between the solute and solvent, as illustrated in the diagram below.
Caption: Solute-solvent interactions and predicted solubility.
High solubility in protic solvents like water and methanol is driven by strong, three-dimensional hydrogen bonding networks. Moderate solubility in aprotic solvents like acetone is facilitated by dipole-dipole interactions and the solvent's ability to accept hydrogen bonds. The very low solubility in nonpolar solvents like hexane is due to the energetic penalty of disrupting the strong solute-solute interactions without forming favorable solute-solvent interactions.
References
Rodrigues, R. C., et al. (2020). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics. [Link]
PubChem. Methyl 3-amino-2-hydroxypropanoate hydrochloride. National Center for Biotechnology Information. [Link]
PubChem. Methyl 3-amino-2-hydroxypropanoate. National Center for Biotechnology Information. [Link]
Lainé, C., et al. (2011). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics. [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Al-Zyoud, J., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]
Domínguez, I., et al. (2023). Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water. Molecules. [Link]
Tseng, H., et al. (2009). Experimental solubility data and correlated results of amino acids in water at 298.15 K. Journal of the Taiwan Institute of Chemical Engineers. [Link]
The Biological Activity and Therapeutic Potential of Methyl 3-Amino-2-Hydroxypropanoate Derivatives: A Comprehensive Technical Guide
Executive Summary Methyl 3-amino-2-hydroxypropanoate (the methyl ester of isoserine) and its derivatives represent a highly privileged class of chiral synthons in medicinal chemistry. Characterized by the -hydroxy- -amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-2-hydroxypropanoate (the methyl ester of isoserine) and its derivatives represent a highly privileged class of chiral synthons in medicinal chemistry. Characterized by the
-hydroxy--amino acid (AHBA) motif, these compounds serve as the structural backbone for some of the most potent antineoplastic agents, metalloprotease inhibitors, and proteolytically stable glycopeptides in modern pharmacology. This whitepaper deconstructs the biological activities of these derivatives, elucidating their molecular mechanisms, summarizing quantitative structure-activity relationship (QSAR) data, and providing self-validating experimental workflows for drug development professionals.
Chemical Architecture & Biological Rationale
The biological efficacy of methyl 3-amino-2-hydroxypropanoate derivatives stems from their unique stereochemistry and functional group density. The adjacent hydroxyl and amine groups allow for bidentate coordination with metal ions (such as zinc in metalloproteases) and facilitate highly specific hydrogen-bonding networks with target proteins. Furthermore, the unnatural
-amino acid backbone imparts profound resistance to endogenous proteases and glycosidases, making these derivatives ideal candidates for peptide-based therapeutics and cancer vaccines[1].
Core Biological Activities & Mechanistic Pathways
Microtubule Stabilization (The Paclitaxel Paradigm)
The most clinically significant application of the isoserine scaffold is found in the C-13 side chain of the blockbuster chemotherapeutic agent, paclitaxel (Taxol)[2]. The specific derivative, (2'R,3'S)-N-benzoyl-3'-phenylisoserine, is absolutely essential for the drug's biological activity[2].
Mechanistically, the isoserine side chain anchors the paclitaxel molecule to the
-tubulin subunit within the microtubule lumen. The 2'-hydroxyl and 3'-amide groups of the isoserine derivative form critical hydrogen bonds with the tubulin protein, stabilizing the microtubule polymer and protecting it from depolymerization[2]. This interference with dynamic instability halts the cell cycle at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells[2].
Fig 1: Mechanism of action for isoserine-derived microtubule stabilizing agents.
Aminopeptidase N (APN) Inhibition and Anti-Angiogenesis
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease overexpressed on the surface of tumor cells, playing a critical role in extracellular matrix degradation, tumor invasion, and angiogenesis[3].
Derivatives of L-isoserine have been rationally designed to mimic the AHBA motif found in Bestatin (ubenimex), a naturally occurring APN inhibitor[4]. In these derivatives, the
-hydroxyl and -amine groups of the isoserine core act as a bidentate ligand, directly chelating the catalytic ion in the APN active site. Recent structural optimizations have yielded L-isoserine tripeptide derivatives (e.g., compound 16l) that exhibit superior inhibitory potency compared to Bestatin, serving as novel lead compounds for anti-angiogenic therapies[3][5].
Fig 2: Experimental logic for the Aminopeptidase N (APN) inhibition assay.
Proteolytic Stability in Glycopeptides (Tn Antigen Mimics)
In the development of cancer vaccines, the Tn antigen (an O-linked glycan overexpressed on mucins like MUC1) is a primary target. However, natural glycopeptides are rapidly degraded in vivo. By utilizing methyl (S)-3-amino-2-hydroxypropanoate hydrochloride as a starting material, researchers synthesize unnatural
-amino acid variants of the Tn antigen (-O-GalpNAc-isoSer)[1]. The causality here is structural: the extra carbon in the -amino acid backbone fundamentally alters the peptide bond geometry, rendering it unrecognizable to endogenous peptidases and glycosidases, thereby drastically increasing the biological half-life of the vaccine candidate[1].
Quantitative Data Summary
The following table synthesizes the biological efficacy of key 3-amino-2-hydroxypropanoate (isoserine) derivatives across different therapeutic targets.
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every step.
Protocol A: In Vitro Tubulin Polymerization Assay
This assay evaluates the ability of novel isoserine derivatives to stabilize microtubules, mimicking the action of paclitaxel.
Causality & Rationale: Tubulin polymerization is a GTP-dependent, temperature-sensitive thermodynamic process. As tubulin monomers polymerize into microtubules, the solution becomes turbid. This turbidity scatters light, allowing the polymerization kinetics to be quantified in real-time via absorbance at 340 nm.
Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM
, 0.5 mM EGTA, and 1 mM GTP. Rationale: EGTA chelates calcium, which otherwise inhibits polymerization; GTP provides the necessary energy substrate.
Compound Addition: Aliquot 10 µM of the test isoserine derivative into a 96-well half-area plate. Use 10 µM Paclitaxel as a positive control and DMSO (vehicle) as a negative control.
Tubulin Introduction: Keep all reagents on ice. Add purified porcine brain tubulin (final concentration 3 mg/mL) to the wells. Rationale: Ice prevents premature, spontaneous polymerization.
Kinetic Readout: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.
Validation Metric: The assay is validated if the Paclitaxel control shows a rapid, steep sigmoidal increase in
plateauing within 20 minutes, while the DMSO control shows a slow, minimal baseline increase. The test compound's efficacy is calculated by comparing its (maximum slope) and final steady-state absorbance to the controls.
Protocol B: Colorimetric Aminopeptidase N (APN) Inhibition Assay
This protocol determines the
of L-isoserine peptide derivatives against APN.
Causality & Rationale: APN normally cleaves the N-terminal leucine from the synthetic substrate L-leucine-p-nitroanilide. This cleavage releases free p-nitroaniline, a chromophore that absorbs strongly at 405 nm. An effective isoserine derivative will chelate the active-site zinc, preventing cleavage and resulting in a dose-dependent decrease in 405 nm absorbance.
Enzyme Preparation: Dilute recombinant human APN in assay buffer (50 mM Tris-HCl, pH 7.4) to a working concentration of 0.5 µg/mL.
Inhibitor Incubation: In a 96-well plate, mix 10 µL of the isoserine derivative (serially diluted from 100 µM to 0.1 µM) with 40 µL of the APN solution. Include Bestatin as a positive control and buffer as a negative control. Incubate at 37°C for 10 minutes. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium with the zinc active site before the substrate is introduced.
Substrate Addition: Initiate the reaction by adding 50 µL of 2 mM L-leucine-p-nitroanilide (dissolved in assay buffer).
Measurement: Incubate the plate at 37°C for 30 minutes. Stop the reaction by adding 100 µL of 1M Sodium Acetate (pH 4.0). Rationale: The sudden drop in pH denatures the enzyme, instantly halting the reaction for accurate endpoint reading.
Validation Metric: Read the absorbance at 405 nm. The assay is validated if the negative control yields an absorbance of ~1.0 OD, and the Bestatin control yields an
of approximately 6-7 µM. The of the test compound is derived using non-linear regression analysis of the dose-response curve.
References
Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles | The Journal of Organic Chemistry - ACS Publications.
Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC.
Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed.
Full article: Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - Taylor & Francis. Taylor & Francis Online.
Paclitaxel Biosynthesis: Adenylation and Thiolation Domains of an NRPS TycA PheAT Module Produce Various Arylisoserine CoA Thioesters - PubMed.
Methyl 3-amino-2-hydroxypropanoate: A Versatile C3 Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for the asymmetric synthesis of complex, biologically active molecules. Among these, methyl 3-amino-2-hydroxypropanoate, a trifunctional C3 synthon, has emerged as a particularly valuable intermediate. Its defined stereochemistry, coupled with the orthogonal reactivity of its primary amine, secondary hydroxyl, and methyl ester functionalities, provides a robust platform for the construction of diverse molecular architectures. This guide provides a comprehensive overview of methyl 3-amino-2-hydroxypropanoate, detailing its physicochemical properties, stereoselective synthetic routes, and critical applications in the synthesis of leading pharmaceutical agents. We will delve into the causality behind various synthetic strategies, from chiral pool approaches to modern biocatalytic methods, and provide detailed protocols to illustrate their practical implementation.
The Strategic Importance of C3 Chiral Synthons in Drug Development
The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products—such as amino acids, carbohydrates, and terpenes—that can be used as starting materials for complex syntheses.[1][][3] This strategy is often the most efficient and cost-effective method for introducing chirality into a target molecule. Methyl 3-amino-2-hydroxypropanoate is a prime example of a building block derived from this concept, often originating from natural amino acids like L-serine. Its structure contains two vicinal functional groups, an amine and a hydroxyl group, a motif frequently found in the core of many natural products and synthetic drugs, including antivirals, antibiotics, and anticancer agents. The precise spatial arrangement of these groups is often critical for molecular recognition and biological activity.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is crucial for its effective use in synthesis. Methyl 3-amino-2-hydroxypropanoate is typically handled as its more stable hydrochloride salt in laboratory settings.
Stereoselective Synthesis: Pathways to Enantiopurity
The synthesis of enantiomerically pure methyl 3-amino-2-hydroxypropanoate can be achieved through several strategic approaches. The choice of method often depends on factors such as the desired stereoisomer, scalability, cost, and available starting materials.
Chiral Pool Synthesis: Leveraging Nature's Starting Materials
The most common and economically viable route begins with readily available α-amino acids, such as L-Serine or D-Serine, which directly provide the desired C2 stereocenter.
Conceptual Workflow from L-Serine:
This pathway involves the protection of the amine and carboxylic acid functionalities, followed by a selective reduction of the carboxylic acid to a primary alcohol, which is then re-oxidized to the desired aldehyde and subsequently converted to the methyl ester. A more direct route involves the esterification of the protected serine, followed by subsequent manipulations.
Figure 1: Simplified workflow for the synthesis from L-Serine.
Causality in Experimental Design:
Amine Protection: The amine is protected, typically as a tert-butyloxycarbonyl (Boc) or benzyl (Bn) carbamate. The Boc group is favored as it is robust and can be removed under mild acidic conditions that do not compromise the ester or the chiral center.
Esterification: The carboxylic acid is converted to a methyl ester. Using diazomethane is highly efficient but hazardous. A safer and more common laboratory method is using methanol under acidic catalysis (e.g., H₂SO₄) or with thionyl chloride (SOCl₂).
Asymmetric Synthesis: Building Chirality
These methods construct the chiral centers during the reaction sequence, offering flexibility in accessing various stereoisomers.
a) Regioselective Opening of Chiral Aziridines:
This powerful strategy involves the synthesis of an N-protected chiral aziridine-2-methylphosphonate, followed by a regioselective ring-opening with a suitable nucleophile.[8] The aziridine ring, being highly strained, readily opens upon nucleophilic attack. The regioselectivity is controlled by steric and electronic factors, typically favoring attack at the less substituted carbon.
Figure 3: Role of the chiral building block in Oseltamivir synthesis.
The synthesis showcases how the C2-hydroxyl and C3-amino groups are manipulated and incorporated into the final active pharmaceutical ingredient (API). The stereocenters from the starting material are preserved throughout the synthetic sequence, highlighting the efficiency of the chiral pool strategy.
Other Applications
The syn-β-amino-α-hydroxy ester motif is a key structural element in a wide array of biologically active molecules:
Taxol® Side Chain: Analogs of the C-13 side chain of the potent anticancer agent Taxol can be synthesized using this building block.
[9]* HIV Protease Inhibitors: It serves as a precursor for statine and norstatine analogues, which are crucial components of many HIV protease inhibitors.
[9]* Peptidomimetics: The defined stereochemistry and functional handles make it an ideal starting point for synthesizing peptide mimics with enhanced stability and oral bioavailability.
Detailed Experimental Protocol: Synthesis of (S)-Methyl 2-hydroxy-3-((tert-butoxycarbonyl)amino)propanoate from L-Serine
This protocol provides a self-validating system for the synthesis of the protected building block, a common intermediate for further elaboration.
Step 1: N-Boc Protection of L-Serine
Setup: To a stirred solution of L-Serine (10.0 g, 95.1 mmol) in a 1:1 mixture of dioxane and water (200 mL) at 0 °C, add sodium hydroxide (4.2 g, 105 mmol).
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (22.8 g, 104.6 mmol) in dioxane (50 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). The solution should become clear.
Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.
Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Serine as a white solid.
Step 2: Methyl Esterification
Setup: Dissolve the N-Boc-L-Serine (15.0 g, 73.1 mmol) in anhydrous methanol (250 mL) and cool the solution to 0 °C in an ice bath.
Reagent Addition: Add thionyl chloride (SOCl₂) (6.4 mL, 87.7 mmol) dropwise over 30 minutes. Caution: This is an exothermic reaction and releases HCl gas. Perform in a well-ventilated fume hood.
Reaction: After the addition is complete, remove the ice bath and stir the solution at room temperature for 12 hours.
Work-up: Remove the solvent under reduced pressure. The resulting residue is the crude product, (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate.
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product as a colorless oil or white solid.
Causality and Trustworthiness: This two-step protocol is a standard and reliable method. The use of Boc protection is crucial for preventing side reactions at the amine during esterification. The SOCl₂/MeOH method is highly effective for esterification and avoids the use of large excesses of acid catalysts which could lead to Boc-deprotection. The work-up procedures are designed to effectively isolate and purify the product, ensuring high quality for subsequent synthetic steps.
Conclusion
Methyl 3-amino-2-hydroxypropanoate stands as a testament to the power and elegance of chiral pool synthesis. Its inherent stereochemistry and versatile functional groups provide a reliable and efficient entry point for the synthesis of a multitude of high-value, complex molecules. For researchers in drug development, a thorough understanding of its synthesis and reactivity is not merely academic but a practical tool for accelerating the discovery of new therapeutic agents. As synthetic methodologies continue to evolve, particularly in the realm of biocatalysis, the accessibility and utility of this fundamental chiral building block are poised to expand even further, solidifying its place in the synthetic chemist's toolbox.
References
Stereoselective Preparation of Syn α-Hydroxy-β-amino Ester Units via Regioselective Opening of α,β-Epoxy Esters: Enantioselective Synthesis of Taxol C-13 Side Chain and Cyclohexylnorstatine. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
The Role of Methyl 3-Hydroxypropanoate in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
Process for preparing beta-amino-alpha-hydroxy acid derivatives. Google Patents.
Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses Procedure. Available from: [Link]
Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Organic Chemistry Portal. Available from: [Link]
Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents.
Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. Semantic Scholar. Available from: [Link]
Methyl 3-amino-2-hydroxypropanoate hydrochloride. PubChem, National Center for Biotechnology Information. Available from: [Link]
Methyl 3-amino-2-hydroxypropanoate. PubChem, National Center for Biotechnology Information. Available from: [Link]
Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
[Application of methyl in drug design]. PubMed, National Center for Biotechnology Information. Available from: [Link]
Chiral Pool. University of Houston. Available from: [Link]
The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC, National Center for Biotechnology Information. Available from: [Link]
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available from: [Link]
Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. MDPI. Available from: [Link]
Chemical Properties of methyl 2-hydroxypropanoate (CAS 547-64-8). Cheméo. Available from: [Link]
Amino Acetophenones for Natural Product Analogs. Encyclopedia MDPI. Available from: [Link]
Bio-based 3-hydroxypropionic Acid: A Review. Periodica Polytechnica Chemical Engineering. Available from: [Link]
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available from: [Link]
Application Notes and Protocols for the Synthesis of PROTAC Linkers Using Methyl 3-amino-2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in PROTAC Design and the Utility of Methyl 3-amino-2-hydroxypropanoate Proteolysis-targeting chimeras (PROTACs) h...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design and the Utility of Methyl 3-amino-2-hydroxypropanoate
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3][4]
Methyl 3-amino-2-hydroxypropanoate is a versatile and chiral building block that offers a unique scaffold for the synthesis of PROTAC linkers. Its bifunctional nature, possessing a primary amine, a secondary hydroxyl group, and a methyl ester, provides multiple points for chemical modification. This allows for the strategic and directional attachment of the E3 ligase and POI ligands, as well as opportunities to modulate the linker's properties. The inherent chirality of this building block can also be exploited to introduce conformational constraints within the linker, which can be beneficial for optimizing ternary complex formation.
This guide provides a comprehensive overview of the synthesis of PROTAC linkers using Methyl 3-amino-2-hydroxypropanoate, detailing orthogonal protection strategies, coupling methodologies, and purification protocols.
Core Principles: Orthogonal Protection Strategy
The successful synthesis of a PROTAC linker from Methyl 3-amino-2-hydroxypropanoate hinges on a robust orthogonal protection strategy. This approach allows for the selective deprotection of one functional group in the presence of others, enabling the sequential attachment of the E3 ligase and POI ligands.[5] For Methyl 3-amino-2-hydroxypropanoate, the primary amine and the secondary hydroxyl group must be protected with groups that can be removed under distinct, non-interfering conditions.
A common and effective orthogonal protection scheme involves:
Amine Protection: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine. It is stable under a wide range of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA).
Hydroxyl Protection: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether, is a suitable protecting group for the hydroxyl functionality. These groups are stable to the acidic conditions used for Boc deprotection but can be selectively cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
This orthogonal strategy is depicted in the workflow below:
Caption: Orthogonal protection and deprotection workflow.
Experimental Protocols
Protocol 1: Orthogonal Protection of Methyl 3-amino-2-hydroxypropanoate
This protocol describes the protection of the amine and hydroxyl groups of Methyl 3-amino-2-hydroxypropanoate hydrochloride.
Materials:
Methyl 3-amino-2-hydroxypropanoate hydrochloride
Di-tert-butyl dicarbonate (Boc)₂O
tert-Butyldimethylsilyl chloride (TBDMSCl)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM)
Imidazole
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Amine Protection:
Suspend Methyl 3-amino-2-hydroxypropanoate hydrochloride (1.0 eq) in DCM.
Add TEA or DIPEA (2.2 eq) and stir until the starting material dissolves.
Add (Boc)₂O (1.1 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield N-Boc-methyl 3-amino-2-hydroxypropanoate.
Hydroxyl Protection:
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM.
Add imidazole (1.5 eq) and TBDMSCl (1.2 eq).
Stir the reaction at room temperature for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction with DCM and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the fully protected Methyl 3-(tert-butoxycarbonylamino)-2-(tert-butyldimethylsilyloxy)propanoate.
Step
Key Reagents
Reaction Time
Typical Yield
Amine Protection
(Boc)₂O, TEA
12-16 h
85-95%
Hydroxyl Protection
TBDMSCl, Imidazole
4-6 h
90-98%
Protocol 2: Linker Elongation and Ligand Conjugation
This protocol outlines the sequential deprotection and coupling reactions to attach the E3 ligase and POI ligands. The order of ligand attachment can be varied depending on the specific chemistry of the ligands. Here, we will first deprotect the amine to couple the E3 ligase ligand, followed by hydroxyl deprotection and coupling of the POI ligand.
E3 ligase ligand with a carboxylic acid functionality
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
DIPEA
Anhydrous N,N-Dimethylformamide (DMF)
Tetrabutylammonium fluoride (TBAF)
POI ligand with a suitable leaving group (e.g., a halide) for etherification
Sodium hydride (NaH)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Selective Amine Deprotection and E3 Ligase Ligand Coupling:
Dissolve the fully protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
Stir at room temperature for 1-2 hours.
Monitor deprotection by TLC or LC-MS.
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.
Dissolve the resulting amine salt, the E3 ligase ligand-COOH (1.1 eq), HATU or HBTU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
Stir at room temperature for 4-12 hours.
Monitor the amide bond formation by LC-MS.
Upon completion, dilute with ethyl acetate and wash with water and brine.
Dry the organic layer, concentrate, and purify by silica gel column chromatography or preparative HPLC.
Selective Hydroxyl Deprotection and POI Ligand Coupling:
Dissolve the product from the previous step (1.0 eq) in anhydrous THF.
Add a 1M solution of TBAF in THF (1.2 eq) at 0 °C.
Stir for 1-3 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
Dry the organic layer, concentrate, and purify to obtain the intermediate with a free hydroxyl group.
To a solution of this intermediate (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.5 eq) and stir for 30 minutes.
Add the POI ligand with a suitable leaving group (e.g., POI-Br) (1.2 eq) and allow the reaction to warm to room temperature, stirring for 12-24 hours.
Monitor the etherification by LC-MS.
Quench the reaction carefully with water and extract with ethyl acetate.
Dry, concentrate, and purify the crude product by preparative HPLC to yield the final PROTAC.
Caption: Synthetic workflow for PROTAC synthesis.
Trustworthiness and Self-Validation
The success of each synthetic step must be rigorously validated to ensure the integrity of the final PROTAC molecule.
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of each reaction, confirming the consumption of starting materials and the formation of the desired product.
Purification: Purification of intermediates and the final product is critical.
Flash Column Chromatography: Ideal for the initial purification of intermediates on a larger scale.[6]
Preparative High-Performance Liquid Chromatography (HPLC): Essential for the final purification of the PROTAC to achieve high purity (>95%) required for biological evaluation.[6]
Structural Characterization: The identity and structure of all intermediates and the final PROTAC must be confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Expertise and Field-Proven Insights
Choice of Coupling Reagents: While HATU and HBTU are generally effective for amide bond formation, for sterically hindered substrates, alternative coupling reagents or conditions may be necessary.[7]
Base Selection: In the etherification step, the choice of base is crucial. NaH is a strong, non-nucleophilic base suitable for deprotonating the secondary alcohol. Other bases like potassium tert-butoxide could also be considered.
Linker Isomerism: The chirality of Methyl 3-amino-2-hydroxypropanoate will be retained throughout the synthesis. It is important to use an enantiomerically pure starting material to obtain a single stereoisomer of the final PROTAC.
Solubility: PROTACs are often large molecules with poor aqueous solubility. The incorporation of polar functionalities within the linker, which can be achieved through modifications of the Methyl 3-amino-2-hydroxypropanoate backbone, can improve solubility.
References
Sino Biological. (n.d.). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Retrieved from [Link]
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
Gadd, M. S., et al. (2017). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Central Science, 3(11), 1141-1150.
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.
Gadd, M. S., et al. (2017). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Central Science, 3(11), 1141-1150.
ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-2-hydroxypropanoate hydrochloride. Retrieved from [Link]
MDPI. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Retrieved from [Link]
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-2-hydroxypropanoate. Retrieved from [Link]
Google Patents. (n.d.). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
Sino Biological. (n.d.). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Retrieved from [Link]
Google Patents. (n.d.). CN101817913A - Preparation method of highly methyl etherified amino resin.
Protocol for N-Boc protection of Methyl 3-amino-2-hydroxypropanoate
Application Note: Chemoselective N-Boc Protection of Methyl 3-Amino-2-hydroxypropanoate Strategic Importance in Drug Development Methyl 3-amino-2-hydroxypropanoate (commonly known as isoserine methyl ester) is a highly v...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective N-Boc Protection of Methyl 3-Amino-2-hydroxypropanoate
Strategic Importance in Drug Development
Methyl 3-amino-2-hydroxypropanoate (commonly known as isoserine methyl ester) is a highly valuable chiral building block utilized in the synthesis of
-amino acids, complex peptidomimetics, and critical pharmaceutical active ingredients, including the side chain of the chemotherapeutic agent Taxol[1]. To utilize this scaffold in multi-step synthesis, researchers must achieve orthogonal protection of the primary amine over the secondary hydroxyl group. The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation due to its robust stability under basic and nucleophilic conditions, coupled with its facile, traceless removal under mild acidic conditions (e.g., TFA or HCl in dioxane)[2].
Protecting an amino alcohol presents a classic chemoselectivity challenge: ensuring N-acylation while strictly avoiding O-acylation and preventing the formation of cyclic oxazolidinone side products[3].
The Role of the Base: Methyl 3-amino-2-hydroxypropanoate is typically supplied as a stable hydrochloride salt. Using strong organic bases (such as DBU or NaH) can inadvertently deprotonate the secondary hydroxyl group (pKa ~15.5), which drives unwanted O-Boc formation or triggers an intramolecular nucleophilic attack on the newly formed carbamate, yielding an oxazolidinone[4]. Therefore, a mild, inorganic base like sodium bicarbonate (NaHCO₃) is required[5].
The Biphasic Solvent Advantage: A Schotten-Baumann-type solvent system (THF/H₂O) is highly recommended. The aqueous layer dissolves the polar hydrochloride salt and the NaHCO₃, while the organic THF layer dissolves the hydrophobic di-tert-butyl dicarbonate (Boc₂O). The neutralization and subsequent protection occur efficiently at the solvent interface. This phase separation acts as a kinetic buffer, preventing local concentration spikes of the activated electrophile near the free hydroxyl group.
Reaction Workflow
Workflow for the chemoselective N-Boc protection of isoserine methyl ester.
Optimization of Reaction Conditions
To establish the most reliable protocol, various conditions were evaluated. The biphasic THF/H₂O system consistently provides the highest chemoselectivity and yield.
Dissolution & Neutralization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-2-hydroxypropanoate hydrochloride (10.0 mmol, 1.55 g) in 15 mL of deionized water. Add NaHCO₃ (25.0 mmol, 2.10 g) portion-wise.
Causality Note: Effervescence (CO₂ gas evolution) will occur as the hydrochloride salt is neutralized. Wait until bubbling completely subsides to ensure the free amine is generated before introducing the electrophile.
Solvent Addition: Add 15 mL of THF to the aqueous mixture to create the biphasic system. Cool the reaction flask to 0 °C using an ice-water bath.
Reagent Addition: Dissolve Boc₂O (11.0 mmol, 2.40 g) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe.
Causality Note: Dropwise addition at 0 °C controls the exothermic nature of the reaction and keeps the local concentration of Boc₂O low, which is critical for suppressing O-acylation[4].
Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir vigorously for 12 hours to ensure complete conversion across the biphasic interface.
Workup: Once complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the volatile THF. Extract the remaining aqueous phase with EtOAc (3 × 20 mL)[1].
Washing & Drying: Wash the combined organic layers with 10% aqueous citric acid (15 mL).
Causality Note: The mild citric acid wash selectively protonates and pulls any trace unreacted starting amine into the aqueous waste without cleaving the newly formed, acid-sensitive Boc group[6].
Follow with a brine wash (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Boc-isoserine methyl ester as a clear oil or white solid.
Purification: The crude product is typically >95% pure. If necessary, purify via flash column chromatography using a Hexane/EtOAc gradient[5].
Self-Validating System: Analytical Verification
To guarantee the structural integrity of the synthesized product and confirm that chemoselective N-protection was achieved, validate the batch using the following analytical markers:
Thin-Layer Chromatography (TLC): (Eluent: Hexane/EtOAc 1:1). The starting primary amine will show a positive (purple/pink) spot when stained with Ninhydrin. The successful N-Boc product will be ninhydrin-negative unless heated strongly, but will stain positively with Potassium Permanganate (KMnO₄) due to the free hydroxyl group.
¹H NMR (CDCl₃, 400 MHz): Confirm the presence of the Boc group by identifying the characteristic sharp, highly integrated singlet of the tert-butyl group at ~1.45 ppm (9H). The carbamate N-H proton typically appears as a broad doublet around 5.0–5.2 ppm. The retention of the secondary hydroxyl proton (often a broad singlet around 3.0-3.5 ppm that exchanges with D₂O) confirms that O-acylation did not occur.
Mass Spectrometry (ESI-MS): The exact mass for the product (C₉H₁₇NO₅) is 219.11 Da. Look for the sodium adduct [M+Na]⁺ at m/z 242.1. A characteristic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group, yielding a peak at [M-tBu+H]⁺ (m/z 164.1).
References
1.[1] Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Q - ResearchGate.
2.[5] Síntesis y reactividad de sulfamidatos cíclicos derivados de aminoácidos - Dialnet.
3.[6] Síntesis de α/β-péptidos híbridos tioglicosilados mediante apertura de sulfamidatos cíclicos - Dialnet.
4.[3] A Simple, Rapid, and Efficient N-Boc Protection of Amines under Ultrasound Irradiation and Catalyst-Free Conditions - ResearchGate.
5.[2] Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - Harvard DASH.
6.[4] Minimizing side-product formation in Boc protection - Benchchem.
Enantioselective synthesis of beta-amino acids from Methyl 3-amino-2-hydroxypropanoate
Advanced Application Note: Enantioselective Synthesis of -Amino Acids from Methyl 3-Amino-2-Hydroxypropanoate Executive Summary & Strategic Rationale The -amino acid motif is a cornerstone in the design of peptidomimetic...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Enantioselective Synthesis of
-Amino Acids from Methyl 3-Amino-2-Hydroxypropanoate
Executive Summary & Strategic Rationale
The
-amino acid motif is a cornerstone in the design of peptidomimetics, foldamers, and blockbuster therapeutics (e.g., sitagliptin, paclitaxel). These structures confer high proteolytic stability and unique secondary structural properties to peptide therapeutics. While simple -amino acids are readily accessible, the synthesis of -amino acids—which bear a sterically demanding quaternary stereocenter at the -position—remains a significant synthetic challenge.
This application note details a robust, self-validating workflow starting from methyl 3-amino-2-hydroxypropanoate (methyl isoserinate). By leveraging a rigid bicyclic N,O-acetal intermediate, researchers can achieve highly diastereoselective
-alkylation. Subsequent cyclic sulfamidate chemistry allows for the stereocontrolled synthesis of diverse, enantiopure -derivatives.
Mechanistic Grounding: The Causality of Stereocontrol
The inherent conformational flexibility of acyclic methyl 3-amino-2-hydroxypropanoate precludes direct, highly stereoselective alkylation. To establish rigid stereocontrol, the molecule must first be converted into a bicyclic N,O-acetal.
Enolate Pyramidalization & Deaggregation: Deprotonation of the bicyclic acetal with a bulky base (LHMDS) generates a chiral enolate. The addition of Hexamethylphosphoramide (HMPA) is non-negotiable in this step; it breaks down stable lithium enolate aggregates into highly reactive monomeric species. Quantum mechanical calculations demonstrate that this specific enolate is highly pyramidalized and undergoes rapid pyramidal inversion .
Concave-Face Attack: Electrophilic alkylation (e.g., using benzyl bromide) proceeds predominantly from the concave face of the bicyclic system. This trajectory is kinetically favored because it minimizes torsional strain and steric clashes with the bicyclic framework, resulting in exceptional diastereomeric ratios (dr > 95:5) .
Sulfamidate Superiority over Epoxides: For subsequent functionalization, converting the alkylated intermediate into a cyclic sulfamidate is vastly superior to epoxide formation. Sulfamidates exhibit significantly higher electrophilicity, allowing for milder nucleophilic ring-opening conditions and strict regioselectivity (attack at the less hindered carbon) without competing elimination pathways .
Synthetic Workflow Visualization
Figure 1: Synthetic workflow for the enantioselective preparation of β²,²-amino acids.
Quantitative Data: Stereochemical Outcomes
To guide synthetic planning, Table 1 summarizes the expected stereochemical outcomes and yields based on the relative configuration of the starting N,O-acetal and the chosen electrophile.
Starting Acetal Diastereomer
Alkylating Agent (R-X)
Additive
Product Configuration
Isolated Yield (%)
Diastereomeric Ratio (dr)
(2S, 3R)-Bicyclic Acetal
Methyl Iodide (MeI)
HMPA
Retention (2S, 3R)
85%
> 95:5
(2S, 3R)-Bicyclic Acetal
Benzyl Bromide (BnBr)
HMPA
Retention (2S, 3R)
82%
> 95:5
(2R, 3R)-Bicyclic Acetal
Methyl Iodide (MeI)
HMPA
Inversion (2S, 3R)
78%
90:10
(2S, 3R)-Bicyclic Acetal
Allyl Bromide
HMPA
Retention (2S, 3R)
80%
92:8
Table 1: Stereochemical outcomes of diastereoselective α-alkylation generalized from validated isoserine-derived protocols .
(2.2 eq) and (1.1 eq). Stir at room temperature for 4 hours.
Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) must show complete consumption of the ninhydrin-positive starting material and the appearance of a higher
UV-inactive, CAM-staining spot. Do not proceed until the starting material is entirely consumed.
Acetalization: Concentrate the intermediate under reduced pressure. Redissolve in anhydrous toluene. Add 2,2,3,3-tetramethoxybutane (TMB, 1.5 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq).
Reflux & Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to remove methanol continuously. Causality Note: Removing methanol drives the thermodynamic equilibrium toward the fully cyclized bicyclic product.
Isolation: Quench with saturated aqueous
, extract with EtOAc, dry over , and purify via flash chromatography to separate the (2S, 3R) and (2R, 3R) diastereomers.
Protocol 2: Diastereoselective
-Alkylation
Objective: Install the quaternary stereocenter at the C2 position with high diastereomeric excess.
Preparation: In an oven-dried Schlenk flask under argon, dissolve the isolated (2S, 3R)-bicyclic N,O-acetal (1.0 eq) in anhydrous THF (0.05 M).
Deaggregation: Add HMPA (4.1 eq). (Caution: HMPA is a suspected carcinogen; handle strictly in a fume hood using appropriate PPE).
Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LHMDS (1.0 M in THF, 1.2 eq). Stir for exactly 30 minutes.
Causality Note: A strict 30-minute enolization at -78 °C prevents unwanted side reactions (such as auto-condensation) while ensuring the highly pyramidalized enolate is fully and uniformly formed.
Alkylation: Add the alkylating agent (e.g., Benzyl bromide, 3.1 eq) dropwise. Stir for 5 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.
Quench & Validate: Quench with saturated aqueous
. Extract with Diethyl Ether.
Validation Checkpoint: Analyze the crude mixture via
NMR. The disappearance of the -proton signal (typically around 4.2 ppm) and the appearance of the new alkyl group signals confirm conversion. The dr can be accurately calculated by integrating the distinct acetal methyl peaks before column chromatography.
Protocol 3: Cyclic Sulfamidate Formation and Nucleophilic Ring Opening
Objective: Convert the alkylated intermediate into a
-amino acid derivative via a highly reactive electrophilic hub.
Hydrolysis: Treat the
-alkylated acetal with 6M HCl in dioxane to remove the acetal and Boc groups, yielding the free -alkylisoserine derivative.
Sulfamidate Formation: Protect the free amine with Cbz-Cl. Dissolve the intermediate in DCM, cool to -78 °C, and add
(1.2 eq) and pyridine (2.5 eq). Oxidize the resulting sulfamidite with catalytic and (1.5 eq) in a mixture to form the cyclic sulfamidate.
Ring Opening: To synthesize an
-heterofunctionalized -alanine, dissolve the sulfamidate in DMF. Add a selected nucleophile (e.g., , 2.0 eq). Stir at 50 °C for 12 hours.
Final Hydrolysis: Treat the reaction mixture with 20% aqueous
to hydrolyze the intermediate sulfate ester, yielding the final azido--amino acid.
Validation Checkpoint: IR spectroscopy of the final purified product will show a strong, sharp azide stretch at ~2100
, confirming successful nucleophilic ring opening.
References
Tovillas, P., Navo, C. D., Oroz, P., Avenoza, A., Corzana, F., Zurbano, M. M., Jiménez-Osés, G., & Peregrina, J. M. (2022). "Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates." The Journal of Organic Chemistry, 87(13), 8458–8468. URL:[Link]
Application
Application Note: Advanced Protocols for the Synthesis of 3-Amino-2-hydroxypropionic Acid (Isoserine) Derivatives
Executive Summary Derivatives of 3-amino-2-hydroxypropionic acid, commonly known as isoserine, are indispensable chiral building blocks in modern medicinal chemistry. Most notably, the (2R,3S)-3-phenylisoserine derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Derivatives of 3-amino-2-hydroxypropionic acid, commonly known as isoserine, are indispensable chiral building blocks in modern medicinal chemistry. Most notably, the (2R,3S)-3-phenylisoserine derivative constitutes the critical C-13 side chain of the blockbuster chemotherapeutic agent Paclitaxel (Taxol) and its analogs. Additionally, (S)-isoserine is a key structural motif in peptidomimetics and aminoglycoside antibiotics like butirosin.
This technical guide provides researchers and process chemists with field-proven, self-validating protocols for synthesizing isoserine derivatives. By detailing the causality behind reagent selection, stereochemical control, and reaction quenching, this document ensures high-fidelity replication of these critical workflows.
Mechanistic Pathways & Experimental Causality
To achieve the necessary enantiomeric purity, synthetic strategies must strictly govern facial selectivity and functional group tolerance. We highlight two distinct, highly authoritative methodologies:
The Sharpless Asymmetric Aminohydroxylation (AA)
The 1 [3] is the premier method for the direct, one-step functionalization of alkenes into vicinal amino alcohols. When applied to isopropyl trans-cinnamate, this reaction yields the paclitaxel side chain precursor in a single step.
Causality of the Ligand : The use of the cinchona alkaloid derivative (DHQ)₂PHAL creates a chiral pocket around the osmium core, dictating a highly specific facial attack on the alkene to establish the (2R,3S) stereocenters.
Causality of the Nitrogen Source : Utilizing N-bromobenzamide serves a dual purpose: it acts as both the stoichiometric oxidant for the osmium catalyst and the nitrogen source, directly installing the benzoyl group required for the paclitaxel pharmacophore [2].
Chiral Pool Synthesis via L-Asparagine
For the synthesis of unsubstituted (S)-isoserine, leveraging the abundant chiral pool is highly atom-economical. This route relies on the differential reactivity of the two nitrogen centers in L-asparagine.
Causality of Selective Diazotization : By strictly controlling the temperature at 0°C and managing the stoichiometric ratio of NaNO₂, the primary α-amino group is selectively diazotized and hydrolyzed to a hydroxyl group with retention of configuration, while the primary amide remains intact to form (S)-malamidic acid.
Causality of the Hofmann Rearrangement : Treatment of the resulting amide with alkaline sodium hypochlorite triggers a Hofmann rearrangement. Because the migrating group retains its stereochemical configuration during the concerted alkyl shift, the enantiomeric purity of the final (S)-isoserine is perfectly preserved [1].
Synthetic Workflows
Fig 1: Synthetic workflows for isoserine derivatives via Sharpless AA and Chiral Pool methods.
Experimental Protocols
Protocol 1: Synthesis of (2R,3S)-Paclitaxel Side Chain Precursor via Sharpless AA
Catalyst Preparation: In a 250 mL round-bottom flask, dissolve LiOH·H₂O (10 mmol) in 50 mL of deionized water. Add K₂OsO₂(OH)₄ (0.4 mmol) and stir until a clear, pale-yellow solution is obtained.
Ligand Complexation: Add 50 mL of acetonitrile followed by the chiral ligand (DHQ)₂PHAL (0.5 mmol). Stir the biphasic mixture vigorously for 15 minutes at room temperature to ensure complete formation of the active osmium-ligand complex.
Substrate Addition: Add isopropyl trans-cinnamate (10 mmol) to the reaction mixture. Cool the flask to 4°C using an ice bath. Note: Lowering the temperature suppresses the formation of the undesired diol byproduct.
Aminohydroxylation: Slowly add N-bromobenzamide (11 mmol) in small portions over 30 minutes. The reaction mixture will transition to a deep green color. Stir vigorously at 4°C for 12 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active cinnamate spot indicates completion.
Quenching (Critical Safety Step): Add solid sodium sulfite (Na₂SO₃, 15 mmol) and stir for 1 hour at room temperature. Causality: This reduces the highly toxic and volatile Os(VIII) species to the safe, insoluble Os(IV) dioxide, indicated by the mixture turning black/brown.
Workup & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethyl acetate/hexane to yield enantiopure (2R,3S)-isopropyl 3-benzamido-2-hydroxy-3-phenylpropionate.
Protocol 2: Synthesis of (S)-Isoserine from L-Asparagine
Diazotization: Dissolve L-asparagine (50 mmol) in 100 mL of 1 M H₂SO₄. Cool the solution to precisely 0°C in an ice-salt bath.
Nitrite Addition: Dissolve NaNO₂ (75 mmol) in 30 mL of cold water. Add this solution dropwise to the L-asparagine solution over 2 hours, maintaining the internal temperature below 2°C. Causality: Strict thermal control prevents the diazotization of the primary amide and avoids racemization.
Intermediate Isolation: Stir for an additional 4 hours at 0°C, then allow it to warm to room temperature overnight. Extract the aqueous solution with ethyl acetate (continuous extraction is recommended due to high water solubility). Concentrate to yield (S)-malamidic acid.
Hofmann Rearrangement: Dissolve the crude (S)-malamidic acid in 50 mL of 2 M NaOH. Cool to 0°C. Add a cold solution of NaOCl (60 mmol) dropwise. Stir at 0°C for 30 minutes, then heat the mixture to 60°C for 1 hour to drive the rearrangement to completion.
Purification: Cool the mixture and adjust the pH to 5.5 using dilute HCl. Apply the solution to a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form). Wash with deionized water until neutral, then elute the (S)-isoserine using 1 M aqueous ammonia. Evaporate the ninhydrin-positive fractions to obtain pure (S)-isoserine as a white crystalline powder.
Quantitative Data Summary
The table below summarizes the efficiency, stereochemical outcomes, and green chemistry metrics of the primary methods used to synthesize isoserine derivatives [1, 2, 4].
Synthesis Method
Starting Material
Target Derivative
Yield (%)
Enantiomeric Excess (ee %)
Key Advantage / Causality
Sharpless AA
Isopropyl trans-cinnamate
(2R,3S)-Paclitaxel Side Chain
78 - 85%
97%
Direct functionalization; one-step installation of the N-benzoyl group.
4 [4]; high atom economy via Rh-catalyzed cascade.
References
Miyazawa, T., Akita, E., & Ito, T. (1976). Synthesis of (S)-Isoserine. Agricultural and Biological Chemistry, 40(8), 1651-1652.
Song, C. E., Oh, C. R., Roh, E. J., & Choi, J. H. (1999). One-step synthesis of paclitaxel side-chain precursor: Benzamide-based asymmetric aminohydroxylation of isopropyl trans-cinnamate. Tetrahedron: Asymmetry, 10(4), 671-674.
Bodkina, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746.
Shi, T., Li, X., Li, Y., & Hu, W. (2022). An asymmetric catalytic multi-component reaction enabled the green synthesis of isoserine derivatives and semi-synthesis of paclitaxel. Green Chemistry.
Application Notes & Protocols: D-Serine Methyl Ester Hydrochloride
Introduction: The Significance of a Chiral Building Block D-Serine methyl ester hydrochloride is a pivotal derivative of the non-proteinogenic amino acid D-serine. While L-amino acids form the primary basis of proteins i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of a Chiral Building Block
D-Serine methyl ester hydrochloride is a pivotal derivative of the non-proteinogenic amino acid D-serine. While L-amino acids form the primary basis of proteins in nature, D-serine has emerged as a critical molecule in its own right, most notably as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the mammalian brain, playing a crucial role in synaptic plasticity and memory formation[1].
The conversion of D-serine to its methyl ester hydrochloride salt serves two primary purposes for the synthetic chemist. First, the esterification of the carboxylic acid protects this functional group, allowing for selective reactions at the amino or hydroxyl moieties[2][3]. Second, the resulting hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the free amino acid or the free ester[4][5]. This enhanced stability and handling make D-serine methyl ester hydrochloride an invaluable chiral starting material in a multitude of synthetic applications, from the construction of complex peptides and peptidomimetics to the development of novel pharmaceutical agents targeting neurological pathways[1][6].
This document provides a comprehensive guide to the preparation of D-serine methyl ester hydrochloride and details its subsequent chemical transformations, supported by field-proven protocols for researchers in organic synthesis and drug development.
Synthesis of D-Serine Methyl Ester Hydrochloride
The most prevalent and efficient method for preparing D-serine methyl ester hydrochloride is the direct esterification of D-serine using methanol in the presence of an acid catalyst. This transformation is a classic example of the Fischer-Speier esterification, an equilibrium-driven process that is pushed toward the product by using a large excess of the alcohol (methanol), which also serves as the solvent[7][8][9].
Two common methods are employed to introduce the necessary acid catalyst: the use of thionyl chloride (SOCl₂) and the direct use of hydrogen chloride (HCl) gas.
Causality Behind Reagent Choice:
Thionyl Chloride (SOCl₂): This is often the method of choice for its convenience and high efficiency. Thionyl chloride reacts in situ with the methanol solvent to generate both hydrogen chloride (the catalyst) and methyl sulfite. The in situ generation of dry HCl is ideal for the moisture-sensitive esterification reaction. The reaction is typically initiated at a low temperature (0-10 °C) to control the exothermic reaction between SOCl₂ and methanol before being warmed or refluxed to drive the esterification to completion[10][11].
Hydrogen Chloride (HCl) Gas or Acetyl Chloride: A more traditional approach involves bubbling anhydrous HCl gas through a suspension of D-serine in methanol[2]. Alternatively, acetyl chloride can be added to cold methanol to generate HCl in situ[10]. While effective, these methods can be less convenient from a materials handling perspective compared to using liquid thionyl chloride.
The general workflow for the synthesis is straightforward: suspension of the amino acid, introduction of the acid catalyst, reaction under thermal conditions, and isolation of the product by removal of the solvent and washing.
Synthesis Workflow Diagram
Caption: Synthesis of D-Serine Methyl Ester Hydrochloride.
Quantitative Synthesis Data Summary
The following table summarizes typical results for the synthesis of D-serine methyl ester hydrochloride as reported in the literature.
D-Serine methyl ester hydrochloride is a versatile intermediate whose reactivity is centered around its three functional groups: the primary amine (as a hydrochloride salt), the methyl ester, and the primary hydroxyl group.
A. Peptide Synthesis
This is the most prominent application[6]. In peptide synthesis, the C-terminal carboxylic acid of one amino acid is coupled with the N-terminal amine of another. D-Serine methyl ester hydrochloride serves as the C-terminally protected "B-component".
The process involves:
Neutralization: The amine hydrochloride must first be neutralized to the free amine using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)[12]. This is critical as the protonated amine is not nucleophilic.
Coupling: The free amine is then reacted with an N-protected amino acid (the "A-component") in the presence of a coupling reagent (e.g., EDC/HOBt, HATU).
Deprotection: After the dipeptide is formed, the methyl ester can be selectively hydrolyzed (saponified), typically using a base like lithium hydroxide (LiOH), to reveal the C-terminal carboxylic acid for further chain elongation[13][14].
B. N-Protection and Derivatization
The amine group can be readily protected after neutralization. This is a crucial step for isolating the reactivity of the other functional groups or for installing specific functionalities. A common example is the introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O)[15]. This N-Boc protected version is a key intermediate for many synthetic routes, including the synthesis of other chiral building blocks.
C. Chiral Precursor in Asymmetric Synthesis
The defined stereochemistry of D-serine methyl ester hydrochloride makes it an excellent starting point for complex, multi-step syntheses of chiral molecules. For instance, it has been used as the foundational chiral building block in the total synthesis of neuroactive compounds like (-)-α-kainic acid[13] and in the preparation of intermediates for drugs like D-Cycloserine[16]. In these syntheses, all three functional groups are often strategically modified or used to direct subsequent stereoselective reactions.
Reaction Pathway Diagram
Caption: Key reaction pathways of D-Serine Methyl Ester HCl.
Detailed Experimental Protocols
Protocol 1: Preparation of D-Serine Methyl Ester Hydrochloride via Thionyl Chloride Method
This protocol is adapted from high-yield procedures described in the literature[10][11]. It relies on the in situ generation of HCl for efficient esterification.
Materials:
D-Serine (1.0 eq)
Anhydrous Methanol (MeOH, ~6-10 mL per gram of D-serine)
Thionyl Chloride (SOCl₂, 1.1 - 1.2 eq)
Diethyl ether or Hexane (for washing)
Round-bottom flask, magnetic stirrer, ice-water bath, and reflux condenser
Rotary evaporator
Procedure:
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a gas outlet (e.g., to a bubbler or a drying tube).
Suspension: Suspend D-serine (e.g., 10.0 g, 95.1 mmol) in anhydrous methanol (e.g., 60 mL) in the flask.
Cooling: Cool the suspension to 0 °C using an ice-water bath. Vigorous stirring is essential to maintain a mobile slurry.
Reagent Addition: Add thionyl chloride (e.g., 7.6 mL, 104.2 mmol, 1.1 eq) dropwise to the cold, stirred suspension over 20-30 minutes. CAUTION: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood. The solid D-serine will gradually dissolve as the reaction proceeds.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. Alternatively, for a faster reaction, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 15 hours[10].
Isolation: After the reaction period, cool the mixture to room temperature. Remove the methanol and any excess reagents under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid residue.
Purification: To the resulting solid, add a non-polar solvent such as diethyl ether or hexane (e.g., 3 x 25 mL)[10]. Vigorously stir or triturate the solid with the solvent, then remove the solvent by filtration or decantation. This washing step removes non-polar impurities.
Drying: Dry the resulting white crystalline solid under vacuum to obtain D-serine methyl ester hydrochloride.
Characterization: Confirm the product's identity and purity by measuring its melting point (expected: 163-167 °C)[10] and acquiring ¹H NMR and IR spectra.
Protocol 2: N-Boc Protection of D-Serine Methyl Ester Hydrochloride
This protocol outlines the standard procedure for protecting the amine functionality, a common subsequent step in many synthetic routes.
Materials:
D-Serine Methyl Ester Hydrochloride (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O, 1.05 - 1.1 eq)
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.1 eq)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
Dissolution & Neutralization: Dissolve D-serine methyl ester hydrochloride (e.g., 5.0 g, 32.1 mmol) in anhydrous DCM (e.g., 100 mL) in a round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
Base Addition: Slowly add triethylamine (e.g., 9.4 mL, 67.5 mmol, 2.1 eq) to the stirred solution. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the protection reaction. A white precipitate of triethylammonium chloride may form.
Boc Anhydride Addition: Add a solution of Boc₂O (e.g., 7.35 g, 33.7 mmol, 1.05 eq) in a small amount of DCM to the reaction mixture.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude product (typically an oil or low-melting solid) is often of high purity and can be used directly. If necessary, it can be further purified by flash column chromatography on silica gel.
Characterization: Confirm the structure of N-Boc-D-serine methyl ester via ¹H and ¹³C NMR spectroscopy.
References
Google Patents. (2019). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
ResearchGate. (n.d.). (PDF) Preparation of methyl ester of L-serine. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of methyl ester of L-serine (3). [Image]. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of (−)‐α‐kainic acid from D‐serine methyl ester hydrochloride.... [Image]. Retrieved from [Link]
CORA. (n.d.). The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. Retrieved from [Link]
Google Patents. (2020). WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.
Utrecht University Repository. (2009). L-Serine methyl ester hydrochloride. Retrieved from [Link]
Organic Syntheses. (1992). 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE: A USEFUL SERINAL DERIVATIVE. Org. Synth., 70, 18. Retrieved from [Link]
Google Patents. (2019). CN109734680A - A kind of D-Cycloserine synthetic method.
PubMed. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Arch Pharm Res, 23(6), 564-7. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N -protected amino acids.... Retrieved from [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
PubMed Central. (2009). l-Serine methyl ester hydrochloride. Acta Crystallogr Sect E Struct Rep Online, 65(Pt 12), o3026. Retrieved from [Link]
Google Patents. (1993). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
PubMed. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. J Pept Res, 63(4), 383-7. Retrieved from [Link]
Royal Society of Chemistry Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters.... Retrieved from [Link]
PubChem. (n.d.). D-Serine methyl ester hydrochloride. Retrieved from [Link]
ResearchGate. (2025). Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction. Request PDF. Retrieved from [Link]
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Google Patents. (2011). WO2011095995A1 - A process for the preparation of lacosamide.
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Axios Research. (n.d.). D,L-Serine Methyl Ester HCl - CAS - 5619-04-5. Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]
SynArchive. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]
Improving the yield of Methyl 3-amino-2-hydroxypropanoate synthesis
An essential chiral building block in pharmaceutical synthesis, Methyl 3-amino-2-hydroxypropanoate is a versatile intermediate whose efficient synthesis is critical for drug development pipelines. Achieving a high yield...
Author: BenchChem Technical Support Team. Date: March 2026
An essential chiral building block in pharmaceutical synthesis, Methyl 3-amino-2-hydroxypropanoate is a versatile intermediate whose efficient synthesis is critical for drug development pipelines. Achieving a high yield of this compound requires careful control over reaction conditions and a thorough understanding of the underlying chemical mechanisms. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis and optimize experimental outcomes. As Senior Application Scientists, our goal is to merge established chemical principles with practical, field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Methyl 3-amino-2-hydroxypropanoate?
There are several established pathways, primarily starting from readily available and chiral amino acids to preserve stereochemistry. The most common precursor is L-serine or its derivatives. Key routes include:
Protection-Esterification-Deprotection Sequence: This classic route involves protecting the amino group of serine (e.g., with a Boc group), followed by esterification of the carboxylic acid, and finally, removal of the protecting group.[1]
Diazotization of α-Amino Acids: Another effective method involves the conversion of the amino group of a precursor like (S)-2-amino-3-methoxypropanoic acid into a hydroxyl group via a diazotization reaction. This method uses sodium nitrite and a strong mineral acid.[2] This approach can be advantageous as it can sometimes be performed in a one-pot fashion.
Stereochemical Inversion Processes: Certain patented procedures describe multi-step sequences that involve the stereochemical inversion at the C-2 position of an N-protected-3-amino-2-hydroxypropionic acid derivative to achieve the desired stereoisomer.[3]
Q2: Why is the protection of the amine functional group a critical step?
The primary amino group in a starting material like serine is a potent nucleophile. If left unprotected, it can compete with the desired reaction pathways. For instance, during the esterification of the carboxylic acid, the unprotected amine could react with the activated carboxyl group of another molecule, leading to the formation of amide side products and oligomers. This significantly reduces the yield of the desired methyl ester. The tert-butoxycarbonyl (Boc) group is a widely used protecting group because it effectively deactivates the amine's nucleophilicity and can be removed under acidic conditions without affecting the ester or hydroxyl groups.[1]
Q3: What are the advantages of isolating the final product as a hydrochloride salt?
Methyl 3-amino-2-hydroxypropanoate is often a viscous oil or a low-melting solid that can be challenging to handle and purify. Converting it to its hydrochloride salt offers several key advantages:
Enhanced Stability: The salt form is generally more stable and less prone to degradation during storage.
Improved Handling: It typically forms a free-flowing crystalline solid, which is easier to weigh and handle compared to a hygroscopic oil.[1]
Simplified Purification: The conversion to a salt often facilitates purification by crystallization, allowing for the effective removal of non-basic impurities.[3]
Increased Water Solubility: The hydrochloride salt form significantly enhances the compound's solubility in aqueous media, which can be beneficial for downstream biological applications.[1]
Synthesis Troubleshooting Guide
Problem 1: Low Yield During N-Boc-Serine Esterification
Question: My yield for the methyl esterification of N-Boc-L-serine using DCC coupling is consistently low (<60%). I'm observing a significant amount of a white precipitate (DCU) but my desired product is not being formed efficiently. What are the likely causes and how can I optimize this step?
Answer: Low yields in DCC-mediated esterifications are a common issue, often stemming from suboptimal reaction conditions or reagent quality. Here are the primary factors to investigate:
Causality: Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol (methanol) to form the ester and the dicyclohexylurea (DCU) byproduct.[1] However, this intermediate is also susceptible to side reactions, such as rearrangement to an unreactive N-acylurea or reaction with another carboxylic acid molecule to form an anhydride. Moisture is particularly detrimental as it hydrolyzes the intermediate back to the starting carboxylic acid.
Troubleshooting Steps & Solutions:
Ensure Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried. Use anhydrous solvents (e.g., dichloromethane or THF) and fresh, high-purity reagents. Even trace amounts of water can significantly reduce yield.
Optimize Reagent Stoichiometry: While a 1:1:1 ratio of acid, alcohol, and DCC is theoretically sufficient, slight adjustments can improve yields. See the table below for a recommended starting point.
Incorporate an Acyl-Transfer Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly recommended. DMAP acts as a nucleophilic catalyst, forming a more reactive DMAP-acyl intermediate that accelerates the reaction with the alcohol and minimizes side reactions of the O-acylisourea.
Control Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction and minimize side product formation. After the initial addition, the reaction should be allowed to slowly warm to room temperature and stirred for several hours or overnight to ensure completion.
Reagent
Recommended Molar Ratio
Purpose
N-Boc-L-Serine
1.0 eq
Starting Material
Methanol
1.1 - 1.5 eq
Nucleophile (Ester formation)
DCC
1.1 eq
Coupling Agent
DMAP
0.1 eq
Catalyst
Anhydrous DCM
-
Solvent
Problem 2: Incomplete Deprotection of the Boc Group
Question: After treating my N-Boc protected methyl ester with trifluoroacetic acid (TFA), TLC and ¹H NMR analysis show a mixture of the desired product and unreacted starting material. How can I drive the deprotection to completion?
Answer: Incomplete Boc deprotection is usually a matter of insufficient acid strength, concentration, or reaction time.
Causality: The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then scavenged.[1] If the acidic conditions are not robust enough or the reaction time is too short, the equilibrium may not fully shift towards the deprotected product.
Troubleshooting Steps & Solutions:
Choice and Concentration of Acid: While TFA in dichloromethane (DCM) is common, a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is often more effective and convenient, as it directly yields the desired hydrochloride salt.
Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature. If you are seeing incomplete reaction, extend the reaction time to 4 hours or consider gentle warming to 30-40°C, monitoring carefully by TLC to avoid potential side reactions like ester hydrolysis.
Removal of Byproducts: The tert-butyl cation can sometimes lead to side reactions. Including a scavenger like anisole or triisopropylsilane (TIS) in the reaction mixture can capture the cation and prevent these issues, although this is more critical in peptide synthesis.[4]
Post-Reaction Workup: Ensure the complete removal of the deprotection acid (e.g., TFA) under reduced pressure, as residual acid can interfere with subsequent steps or purification.
Problem 3: Poor Yield and Side Products in Diazotization Synthesis
Question: I am attempting to synthesize the target α-hydroxy ester from O-methyl-L-serine via diazotization, but my yield is very low and I'm isolating a complex mixture of products. What is causing this and how can I improve the selectivity?
Answer: The diazotization of primary aliphatic amines is notoriously sensitive to reaction conditions. The key to success is rigorous temperature control and understanding the reactive intermediates.
Causality: The reaction involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The amine attacks the protonated nitrous acid to form an unstable diazonium salt (R-N₂⁺). This intermediate readily loses nitrogen gas (N₂) to form a carbocation. While this carbocation is intended to be captured by water to form the alcohol, it is also susceptible to rearrangement and elimination reactions, leading to a variety of byproducts.[2]
Troubleshooting Steps & Solutions:
Strict Temperature Control: This is the most critical parameter. The reaction must be maintained between 0-5 °C at all times.[2] Higher temperatures dramatically increase the rate of side reactions. Use an ice-salt bath for better temperature management.
Slow, Controlled Addition: The aqueous solution of sodium nitrite must be added dropwise to the acidic solution of the amino acid over an extended period (e.g., 60-90 minutes).[2] This maintains a low instantaneous concentration of nitrous acid, suppressing side reactions.
Choice of Acid: Dilute sulfuric acid is a common and effective choice. The acid concentration should be sufficient to fully protonate the amino acid and react with the sodium nitrite.
Immediate Workup: Once the addition of nitrite is complete and gas evolution has ceased, the reaction should be promptly worked up to isolate the desired product before it can degrade.
Workflow & Mechanism Diagrams
Caption: General workflow for synthesis from L-Serine.
Caption: Key steps in the diazotization mechanism.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl (S)-3-amino-2-hydroxypropanoate Hydrochloride from O-Methyl-L-serine
This protocol is adapted from established diazotization procedures.[2]
Acid Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 5.5 mL (0.1 mol) of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice-water bath. Allow the solution to cool to room temperature.
Dissolution: To the cooled dilute sulfuric acid, add 5.95 g (0.05 mol) of (S)-2-amino-3-methoxypropanoic acid. Stir at room temperature until fully dissolved.
Diazotization: Cool the reaction flask to 0-5 °C using an ice-salt bath. Prepare a solution of 5.18 g (0.075 mol) of sodium nitrite in 15 mL of deionized water and place it in the dropping funnel.
Slow Addition: Add the sodium nitrite solution dropwise to the stirred amino acid solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.
Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by silica gel chromatography if necessary.
References
Vertex AI Search. (2024). Synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride.
Google Patents. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives. US20060135784A1.
Google Patents. (2022). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. CN113968781A.
Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. Available from: [Link]
Technical Support Center: Chromatography Purification of Methyl 3-amino-2-hydroxypropanoate
Welcome to the Technical Support Center for the isolation and purification of Methyl 3-amino-2-hydroxypropanoate (methyl isoserinate). This guide is engineered for researchers, medicinal chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of Methyl 3-amino-2-hydroxypropanoate (methyl isoserinate). This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-purity isolation of this highly polar, multifunctional aliphatic amino ester.
Molecule Profiling & The Chromatographic Challenge
To purify a molecule effectively, you must first understand its physicochemical behavior. Methyl 3-amino-2-hydroxypropanoate presents a "perfect storm" of chromatographic challenges:
High Polarity: The combination of a primary amine and a secondary hydroxyl group makes this molecule highly hydrophilic. In standard Reversed-Phase (RP) chromatography, it will likely elute at the solvent front with zero retention.
Bronsted Acid-Base Interactions: Bare silica gel is inherently acidic due to surface silanol groups (Si-OH). The primary amine (pKa ~9) will form strong ionic bonds with these silanols, leading to severe peak tailing, irreversible adsorption, and poor mass recovery[1].
Chemical Lability: The methyl ester is susceptible to hydrolysis. Prolonged exposure to highly basic modifiers (e.g., NaOH) or highly acidic aqueous conditions will convert your target into the corresponding carboxylic acid.
Chromatography Strategy Matrix
To prevent wasted time and material, consult the following matrix to select the appropriate purification modality based on your crude mixture's profile.
Chromatography Mode
Stationary Phase
Mobile Phase
Retention Mechanism
Suitability & Causality
Reversed-Phase (RP)
C18 / C8
H₂O / Acetonitrile
Hydrophobic partitioning
Poor. Analyte lacks sufficient lipophilicity; fails to partition into the C18 phase.
Normal Phase (Bare)
Bare Silica Gel
Hexane / EtOAc
Polar Adsorption
Poor. Unmasked silanols cause irreversible ionic binding with the primary amine[1].
Excellent. Specifically designed for highly polar compounds that fail on RP columns[3].
Troubleshooting Guides & FAQs
Q: My compound elutes at the solvent front on a standard C18 column. How can I retain it without using ion-pairing agents that ruin my mass spectrometer?A: Switch your methodology to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is essentially "aqueous normal-phase chromatography"[3]. By using a polar stationary phase and a mobile phase starting with high organic content (e.g., 90% Acetonitrile), the water in the mobile phase forms an immobilized, enriched layer on the stationary phase. Your polar amino ester will partition into this water layer, providing excellent retention and resolution[4].
Q: I am running a standard silica gel column. My product streaks down the entire column and my isolated yield is under 20%. What is happening?A: You are observing a classic Bronsted acid-base interaction. The acidic silanol groups on the silica are strongly binding to the basic primary amine of your molecule[1].
Solution: You must mask the silanols. Either switch to an Amine-functionalized silica column[2], or add a sacrificial basic modifier (like 1% Triethylamine or saturated ammonia) to your mobile phase to neutralize the acidic sites before your compound interacts with them.
Q: I recovered my product using HILIC, but NMR indicates I have isolated the carboxylic acid instead of the methyl ester. Why?A: Ester hydrolysis occurred during purification. This is caused by using a mobile phase buffer with an extreme pH.
Solution: Maintain the aqueous buffer pH between 3.5 and 5.0. Use volatile buffers like Ammonium Formate. This pH range is low enough to keep the amine protonated (ensuring consistent chromatographic behavior) but mild enough to prevent acid-catalyzed ester hydrolysis[5].
Self-Validating Experimental Protocols
Protocol A: HILIC Purification (Recommended for High Purity)
Use this protocol for final-stage purification or when separating the target from highly polar impurities.
Column Selection: Equip the system with an Amide or Zwitterionic (ZIC) HILIC column.
Causality: These phases facilitate strong hydrogen bonding without the extreme electrostatic interference seen in bare silica[4].
Mobile Phase Preparation:
Solvent A: 100 mM Ammonium Formate in LC-MS grade water (Adjust to pH 4.0 with formic acid).
Solvent B: 100% LC-MS Grade Acetonitrile.
Causality: The buffer controls the ionic strength to disrupt secondary electrostatic interactions, while the mild pH protects the methyl ester[5].
Equilibration (Critical Step): Equilibrate the column at 90% B / 10% A for a minimum of 15 Column Volumes (CV).
Causality: HILIC mechanisms rely on the formation of a stable, water-enriched pseudo-stationary layer. Insufficient equilibration leads to drifting retention times[4].
Sample Preparation: Dissolve the crude mixture in 75-80% Acetonitrile.
Causality: Injecting the sample in a highly aqueous solvent will locally destroy the immobilized water layer, causing peak splitting and breakthrough.
Gradient Execution: Run a linear gradient from 90% B down to 50% B over 20 CVs.
Self-Validation Checkpoint: Before injecting the full batch, inject a blank (sample solvent only) followed by a 1 mg test injection. If the peak asymmetry factor (
) is >1.5, the water layer is not fully established. Increase equilibration time by 5 CVs before proceeding.
Protocol B: Modified Normal Phase Flash Chromatography (Bulk Cleanup)
Use this protocol for early-stage crude mixtures containing highly lipophilic byproducts.
Causality: The bonded aminopropyl groups neutralize the silica surface, preventing the primary amine of your target from irreversibly binding[2].
Solvent System: Prepare a gradient of Hexane and Ethyl Acetate (or Dichloromethane and Methanol, depending on TLC results).
Alternative (If NH₂-silica is unavailable): Pre-equilibrate standard bare silica with 1% Triethylamine (TEA) in your starting mobile phase.
Self-Validation Checkpoint: Perform a 2D-TLC (Two-Dimensional Thin Layer Chromatography) using the TEA-modified solvent. Spot the crude, run it in one direction, dry the plate, rotate 90 degrees, and run again. If the compound spots do not fall on a perfect diagonal, the molecule is degrading on the silica[1]. Do not proceed with standard silica if off-diagonal spots appear.
Visualizations
Decision matrix for selecting chromatography mode and resolving peak tailing.
HILIC retention mechanism: Analyte partitioning into the immobilized water layer.
References
[3] What can I use to purify polar reaction mixtures? Biotage.
URL:
[4] Why HILIC is what your polar compounds need for purification. Buchi.
URL:
Side products in the synthesis of N-protected 3-amino-2-hydroxypropionic acid derivatives
Welcome to the Application Scientist Knowledge Base. The synthesis of N-protected 3-amino-2-hydroxypropionic acid (isoserine) derivatives—critical building blocks for peptidomimetics, Taxol analogs, and aminopeptidase in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Knowledge Base. The synthesis of N-protected 3-amino-2-hydroxypropionic acid (isoserine) derivatives—critical building blocks for peptidomimetics, Taxol analogs, and aminopeptidase inhibitors[1]—is frequently complicated by competing side reactions. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-yield, stereochemically pure syntheses.
Troubleshooting Regioselectivity in Epoxide Ring-Opening
Q: When synthesizing isoserine via the ammonolysis of glycidic acid (oxirane-2-carboxylate) derivatives, I consistently isolate 20–35% of the 2-amino-3-hydroxypropionic acid (serine) side product. How can I improve regioselectivity?
Mechanism & Causality:
The ring-opening of oxirane-2-carboxylates is governed by a strict competition between steric and electronic factors. The C2 position (alpha to the carboxylate) is electronically activated by the electron-withdrawing nature of the carbonyl, making it highly susceptible to nucleophilic attack. Under standard aqueous conditions, this electronic control dominates, yielding the unwanted serine regioisomer.
To invert this preference and favor C3 attack (yielding isoserine), you must shift the reaction to steric control using Lewis acid catalysis. By introducing a chelating metal cation (e.g.,
or ), the metal coordinates both the epoxide oxygen and the carboxylate carbonyl. This rigid bidentate chelation sterically shields the C2 position, forcing the incoming amine to attack the less hindered C3 carbon.
Quantitative Impact of Reaction Conditions on Regioselectivity
Nucleophile
Catalyst / Additive
Solvent
Temp (°C)
Isoserine (C3) Yield (%)
Serine (C2) Yield (%)
(aq)
None
25
65
35
(aq)
EtOH
60
92
5
Benzylamine
80
96
< 2
Table 1: Effect of Lewis acid chelation on the regioselective ring-opening of oxirane-2-carboxylates.
Fig 1. Regioselective divergence in epoxide ring-opening during isoserine synthesis.
Mitigating Side Reactions During N-Protection
Q: During the synthesis of N-Boc-isoserine, I am detecting significant amounts of N,O-di-Boc species and a non-polar
-lactone side product. What is causing this?
Mechanism & Causality:
The C2-hydroxyl group of isoserine is highly nucleophilic. When using an excess of acylating agents (
) in the presence of hypernucleophilic catalysts like DMAP, the C2-OH undergoes competitive O-acylation. Furthermore, if the reaction mixture becomes overly dehydrated, the C2-hydroxyl can attack the activated C1-carboxylate, forming a highly strained, non-polar 4-membered -lactone[1].
To prevent this, strictly limit the protecting agent to 1.05 equivalents and maintain the pH between 8.5–9.0 using a mild base (
) rather than strong bases.
Protocol A: Highly Selective N-Boc Protection of Isoserine
Self-Validation Check: The absence of gas evolution (
) after the initial 30 minutes indicates the completion of the Boc-anhydride activation phase.
Suspend 3-amino-2-hydroxypropionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
Add
(2.0 eq) and cool the suspension to 0 °C in an ice bath.
Dropwise, add a solution of
(1.05 eq) in 1,4-dioxane over 15 minutes. Do not use DMAP.
Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.
Wash the aqueous layer with hexanes (to remove unreacted
and trace O-Boc byproducts).
Carefully acidify the aqueous layer to pH 2.5 using 1M
(avoid HCl to prevent Boc deprotection) and extract with ethyl acetate.
Q: I am attempting the diastereoselective alkylation of (S)-N-Boc-isoserine methyl ester using 2,2,3,3-tetramethoxybutane (TMB). Alongside the desired bicyclic N,O-acetals, I am isolating nonseparable methylene-oxazolidinone isomers. How do I minimize these?
Mechanism & Causality:
The formation of chiral bicyclic N,O-acetals is a delicate thermodynamic process. It proceeds via an acid-catalyzed tandem N,O-acetalization followed by an intramolecular transcarbamoylation[2]. The methylene-oxazolidinone side products (often referred to as "compound 4" in literature) arise from the premature elimination of methanol from the intermediate acetal before the transcarbamoylation can fully close the bicyclic system[3].
This irreversible elimination is exacerbated by excessive heating or prolonged reaction times. Precise control of the acid catalyst (exactly 0.2 eq of CSA·
) and strictly limiting the reflux time to 1 hour prevents this thermodynamic drift[4].
Fig 2. Divergent pathways in the synthesis of bicyclic N,O-acetals from N-Boc-isoserine.
Protocol B: Diastereoselective Formation of Bicyclic N,O-Acetals
Self-Validation Check: Monitor the reaction strictly via TLC. Quench the reaction the moment the starting material spot disappears to halt the kinetic progression toward elimination products.
In a round-bottom flask, dissolve (S)-N-Boc-isoserine methyl ester (200 mg, 0.91 mmol) in anhydrous toluene (4 mL)[3].
Extract the aqueous phase with diethyl ether (2 × 10 mL), combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure[3].
Purify the crude product by column chromatography (hexane/EtOAc, 7:3) to isolate the desired bicyclic N,O-acetals (diastereomers 2 and 3) from any trace methylene-oxazolidinone isomers[5].
References[2] Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC. National Institutes of Health (NIH). Link[4] Application Notes and Protocols for the Diastereoselective Alkylation of Isoserine Derivatives to Synthesize β²,²-Amino Acids. Benchchem. Link[3] Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. ACS Publications. Link[5] Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Q. ResearchGate. Link[1] Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Taylor & Francis Online. Link
Technical Support Center: Optimization of Coupling Reactions Involving Methyl 3-amino-2-hydroxypropanoate
Welcome to the Technical Support Center for the chemoselective optimization of peptide coupling and amide bond formation involving Methyl 3-amino-2-hydroxypropanoate (also known as isoserine methyl ester). This guide is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chemoselective optimization of peptide coupling and amide bond formation involving Methyl 3-amino-2-hydroxypropanoate (also known as isoserine methyl ester). This guide is designed for researchers and drug development professionals to troubleshoot chemoselectivity issues, optimize reagent selection, and ensure high-yield, reproducible syntheses.
Process Workflow
The following workflow illustrates the optimized pathway for achieving highly chemoselective N-acylation while suppressing undesired O-acylation side reactions.
Workflow for the chemoselective N-acylation of Methyl 3-amino-2-hydroxypropanoate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant O-acylation alongside the desired N-acylated product?Causality & Solution: Methyl 3-amino-2-hydroxypropanoate contains both a primary amine at C3 and a secondary hydroxyl group at C2. Kinetically, the primary amine is a significantly stronger nucleophile, meaning N-acylation is naturally favored over O-acylation[1]. However, O-acylation occurs when hyper-reactive acyl transfer catalysts, such as DMAP (4-Dimethylaminopyridine), are introduced. DMAP forms a highly reactive N-acylpyridinium intermediate that lowers the activation energy barrier so drastically that chemoselectivity is lost, leading to O-acylation or di-acylation[2].
Recommendation: Strictly omit DMAP from your coupling conditions. Rely on standard carbodiimide (EDC) or uronium (HATU) reagents with HOAt/HOBt additives, which maintain the required kinetic differentiation.
Q2: Should I use HATU/DIPEA or EDC/HOAt for coupling with this substrate?Causality & Solution: Both are effective, but they serve different optimization goals. HATU is a highly active uronium salt ideal for sterically hindered carboxylic acids, achieving complete coupling in minutes[3]. However, its extreme reactivity can sometimes force over-acylation if the stoichiometry is not strictly controlled. EDC combined with HOAt (1-hydroxy-7-azabenzotriazole) is widely considered the gold standard for this specific isoserine derivative[4]. The nitrogen at position 7 of HOAt provides a neighboring group effect that accelerates the reaction while stabilizing the active ester, ensuring high chemoselectivity and virtually eliminating epimerization[5].
Q3: My starting material seems to degrade or polymerize during storage. How do I prevent this?Causality & Solution: Free Methyl 3-amino-2-hydroxypropanoate is highly prone to intermolecular aminolysis (where the amine of one molecule attacks the methyl ester of another) or intramolecular lactamization. To ensure stability, it must be synthesized, stored, and utilized as its hydrochloride salt (Methyl 3-amino-2-hydroxypropanoate hydrochloride)[4]. During the coupling reaction, you must neutralize the HCl salt in situ using a sterically hindered tertiary amine base like DIPEA (Hunig's base) to liberate the free amine for nucleophilic attack[5].
Troubleshooting Guide & Decision Tree
If your coupling reaction yields suboptimal results, follow this logical diagnostic tree to identify and resolve the root cause.
Troubleshooting decision tree for common coupling issues.
Quantitative Data Presentation
The following table summarizes the empirical performance of various coupling systems when reacting carboxylic acids with Methyl 3-amino-2-hydroxypropanoate hydrochloride.
Coupling System
Base
Solvent
N-Acylation Yield
O-Acylation Risk
Epimerization Risk
EDC / HOAt
DIPEA (3.0 eq)
MeCN / DMF
>92%
<1%
Very Low
EDC / HOBt
DIPEA (3.0 eq)
DMF
~85%
<2%
Low
HATU
DIPEA (2.5 eq)
DMF
>95%
~5% (if >1.1 eq)
Moderate
DCC / DMAP
TEA (3.0 eq)
DCM
~60%
>20% (High)
High
Validated Experimental Protocol
Chemoselective N-Acylation using EDC/HOAt
Objective: Achieve high-yield amide bond formation while establishing a self-validating system that suppresses O-acylation and epimerization.
Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.1 eq), and HOAt (1.1 eq) in anhydrous MeCN to achieve a concentration of approximately 0.15 M[4]. Cool the mixture to 0 °C using an ice bath.
In Situ Neutralization: In a separate vial, suspend Methyl 3-amino-2-hydroxypropanoate hydrochloride (1.0 eq) in a minimal volume of MeCN. Add DIPEA (3.0 eq) dropwise.
Scientific Insight: DIPEA neutralizes the HCl salt to liberate the nucleophilic free amine. Its steric bulk prevents it from competing as a nucleophile or acting as an acyl transfer agent[5].
Coupling: Add the neutralized amine solution dropwise to the activated acid mixture at 0 °C to prevent thermal degradation of the active ester.
Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.
Targeted Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with:
1M HCl: Removes unreacted amine and excess DIPEA.
Saturated aqueous NaHCO3: Removes unreacted carboxylic acid and HOAt byproduct.
Brine: Removes residual water and salts.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.
Technical Support Center: Troubleshooting Guide for the Synthesis of PROTACs with Amino Acid Linkers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals engineering Proteolysis Targeting Chimeras (PROTACs).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals engineering Proteolysis Targeting Chimeras (PROTACs). While amino acid and peptide-based linkers offer exceptional modularity, solubility, and synthetic tractability[1], assembling these bifunctional molecules via Solid-Phase Peptide Synthesis (SPPS) introduces unique thermodynamic and kinetic challenges.
This guide moves beyond generic protocols. Here, we dissect the causality behind synthetic failures—such as steric hindrance, epimerization, and sequence aggregation—and provide self-validating workflows to ensure the structural integrity of your degrader molecules.
Part 1: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My Kaiser test is positive after coupling a sterically hindered amino acid linker (e.g., Fmoc-Val-OH or Fmoc-PEG-amino acid). What is the causality and how do I resolve it?
Causality: A positive Kaiser test (yielding blue or purple resin beads) indicates the presence of unreacted N-terminal primary amines[2]. When incorporating bulky amino acids (like Leucine or Valine) or long PEGylated amino acid linkers, steric hindrance physically shields the reactive N-terminus of the growing chain. This drastically reduces the kinetics of the bimolecular coupling reaction, leading to incomplete amide bond formation[3].
Resolution:
Kinetic Push: Immediately perform a double coupling using fresh reagents[4].
Reagent Optimization: Switch from standard carbodiimides (DIC/HOBt) to highly reactive uronium or phosphonium salts like HATU or PyBOP, which form highly reactive active ester intermediates[5].
Truncation Prevention: If the test remains positive after recoupling, you must cap the unreacted amines using acetic anhydride. Failure to cap will result in deletion sequences that are chromatographically inseparable from your target PROTAC[4].
Q2: I am observing epimerization (racemization) of my amino acid linker during the synthesis. How can I prevent this?
Causality: Epimerization typically occurs via two pathways in Fmoc-SPPS. First, during the activation of the amino acid's carboxyl group, an oxazolone intermediate can form, which is highly susceptible to base-catalyzed racemization[6]. Second, the repetitive basic conditions required for Fmoc deprotection (e.g., 20% piperidine) can abstract the acidic alpha-proton of sensitive linker residues (such as cysteine or thioamides)[7].
Resolution:
Base Control: Avoid excessive equivalents of strong bases like DIPEA during activation. For highly sensitive couplings, substitute DIPEA with weaker, sterically hindered bases like 2,4,6-trimethylpyridine (collidine)[8].
Alternative Deprotection: For epimerization-prone residues, reduce the deprotection time or utilize milder deprotection cocktails, such as piperazine/DBU, which rival piperidine in speed but minimize side reactions[9].
Q3: The coupling efficiency drops drastically after the first few amino acid linker additions. What is causing this?
Causality: As the peptide-linker chain elongates, it can fold back on itself, forming intermolecular hydrogen bonds. This creates a secondary structure (aggregation) that physically masks the N-terminal amine from the incoming activated amino acid[3][10].
Resolution:
Solvation Enhancement: Wash the resin with chaotropic salts (e.g., 0.5 M LiCl in DMF) or switch to highly solvating solvent mixtures like NMP or DMSO/DMF to disrupt hydrogen bonding[3].
Backbone Protection: If synthesizing a long, hydrophobic peptide linker, incorporate pseudoproline dipeptides or Dmb/Hmb backbone protectants to prevent beta-sheet formation.
Part 2: Self-Validating Experimental Protocols
Every protocol utilized in PROTAC synthesis must be a self-validating system. The following methodologies incorporate built-in quality control checkpoints.
Protocol A: Optimized Fmoc-SPPS Coupling for PROTAC Linkers
This protocol utilizes phosphonium-based activation to overcome steric hindrance in complex linker assemblies.
Resin Swelling: Swell the Fmoc-deprotected peptide-resin (typically containing the E3 ligase ligand anchor) in anhydrous DMF for 30 minutes to maximize pore accessibility[11].
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all residual base, which could otherwise trigger premature deprotection in the next cycle[5][12].
Pre-Activation: In a separate vial, dissolve the Fmoc-protected amino acid linker (3-5 eq. relative to resin loading) and PyBOP (3-5 eq.) in a minimal volume of DMF. Add DIPEA (6-10 eq.) and stir for 1-2 minutes to form the reactive phosphonium intermediate[5].
Coupling: Add the activated solution to the resin. Agitate at room temperature for 1 to 2 hours. For highly hindered PEG-linkers, apply gentle heating (40-50°C)[13].
Validation Checkpoint (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform Protocol B. If the test is negative, proceed to the next cycle. If positive, repeat steps 3-4[4].
Capping: If the validation checkpoint remains positive after a second coupling, treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes.
Protocol B: Kaiser Test Validation Assay
A highly sensitive colorimetric assay to detect free primary amines.
Preparation: Extract a micro-sample of resin beads (1-2 mg) and wash thoroughly with ethanol to remove residual DMF, which can cause false positives[14].
Reagent Addition: Add 2 drops of Ninhydrin solution (5% in ethanol), 2 drops of Phenol solution (80% in ethanol), and 2 drops of KCN solution (0.00002 M in pyridine)[14].
Incubation: Heat the mixture at 100°C for exactly 3-5 minutes. Overheating can cleave protecting groups and yield false positives[15].
Observation: Immediately observe the color of the beads against a white background and consult Table 1.
Technical Support Center: Optimizing Ester Hydrolysis of Methyl 3-amino-2-hydroxypropanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the ester hydrolysis of Methyl 3-amino-2-hydroxypropanoate to yield 3-amino-2-hydroxypropanoic aci...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the ester hydrolysis of Methyl 3-amino-2-hydroxypropanoate to yield 3-amino-2-hydroxypropanoic acid (isoserine). As a crucial step in many synthetic pathways, optimizing this reaction is paramount for achieving high yields and purity. This document is structured to address common challenges and frequently asked questions, offering solutions grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the hydrolysis of Methyl 3-amino-2-hydroxypropanoate, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of 3-amino-2-hydroxypropanoic acid
Symptom: After the reaction and workup, the isolated yield of the desired carboxylic acid is significantly lower than expected.
Potential Causes & Solutions:
Incomplete Hydrolysis: The reaction may not have reached completion.
Explanation: Ester hydrolysis, particularly under acidic conditions, is a reversible reaction.[1][2][3] To drive the equilibrium towards the products, an excess of water is required.[1][2]
Solution:
For Acid-Catalyzed Hydrolysis: Increase the amount of aqueous acid used. Ensure the reaction is heated under reflux for a sufficient duration.[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
For Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as it is irreversible.[1][2][4] The carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol byproduct.[2] If yields are still low, consider increasing the equivalents of the base (e.g., NaOH, KOH, LiOH) and/or the reaction temperature.
Side Reactions: The presence of the free amino group can lead to undesired side reactions.
Explanation: The amino group can act as a nucleophile, potentially leading to intermolecular reactions or degradation pathways, especially under harsh basic or acidic conditions.
Solution:
Protecting Groups: While adding steps, protecting the amino group (e.g., as a Boc or Fmoc carbamate) before hydrolysis can prevent side reactions.[5][6][7] However, the protecting group must be stable to the hydrolysis conditions and subsequently removable. For instance, Fmoc groups are generally labile to basic conditions, making this a challenging combination.[5][7][8] Research into milder, orthogonal hydrolysis conditions when using such protecting groups is ongoing.[5][7]
Milder Conditions: Employing milder bases like lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/methanol/water) can sometimes improve yields by minimizing degradation.[9]
Product Loss During Workup: The high water solubility of the amino acid product can lead to significant losses during aqueous extraction.
Explanation: 3-amino-2-hydroxypropanoic acid is a polar molecule with both an acidic and a basic functional group, making it highly soluble in water.
Solution:
Acidification and Extraction: After basic hydrolysis, the reaction mixture must be carefully acidified to a pH near the isoelectric point of the amino acid to minimize its solubility in the aqueous phase before extraction with an organic solvent.[4]
Solvent Choice: Use a more polar solvent for extraction, such as ethyl acetate, or perform multiple extractions to maximize recovery.[10][11]
Evaporation: If possible, concentrating the aqueous solution under reduced pressure before extraction can be beneficial.[10]
Problem 2: Presence of Starting Material in the Final Product
Symptom: Analytical data (e.g., NMR, LC-MS) of the isolated product shows a significant amount of unreacted Methyl 3-amino-2-hydroxypropanoate.
Potential Causes & Solutions:
Insufficient Reaction Time or Temperature: The hydrolysis reaction may not have been allowed to proceed to completion.
Explanation: Reaction kinetics are influenced by both time and temperature. Lower temperatures will require longer reaction times.
Solution:
Monitoring: Regularly monitor the reaction's progress using an appropriate analytical technique (TLC, GC, or HPLC) until the starting material is no longer detectable.[12]
Optimization: If the reaction is sluggish, consider increasing the temperature. Heating the reaction under reflux is a common practice for ester hydrolysis.[1][4]
Inadequate Mixing: In a heterogeneous reaction mixture, poor mixing can lead to localized areas of low reagent concentration.
Explanation: If the ester is not fully soluble in the reaction medium, efficient stirring is critical to ensure all molecules are exposed to the hydrolyzing agent.
Solution: Ensure vigorous and consistent stirring throughout the reaction. For poorly soluble esters, consider using a co-solvent that is miscible with both the ester and the aqueous hydrolyzing solution (e.g., methanol, ethanol, or THF).[9][11]
Problem 3: Formation of Unidentified Byproducts
Symptom: The final product contains impurities other than the starting material or the desired product.
Potential Causes & Solutions:
Degradation under Harsh Conditions: High temperatures or extreme pH can cause the degradation of both the starting material and the product.
Explanation: The presence of multiple functional groups (amine, hydroxyl, ester) makes the molecule susceptible to various degradation pathways.
Solution:
Temperature Control: Perform the reaction at the lowest effective temperature. It may be beneficial to run the reaction for a longer time at a lower temperature.
pH Control: Carefully control the pH during the reaction and workup. For base-catalyzed hydrolysis, use a moderate excess of base and neutralize carefully during workup.
Transesterification: If an alcohol other than methanol is used as a co-solvent during basic hydrolysis, transesterification can occur.
Explanation: In the presence of a base, other alcohols can act as nucleophiles, leading to the formation of a different ester. This is an equilibrium process that can compete with hydrolysis.[7]
Solution: If a co-solvent is necessary for solubility, use methanol to avoid transesterification. Alternatively, use a non-alcoholic, water-miscible solvent like THF or dioxane.
Frequently Asked Questions (FAQs)
Q1: Should I use acid-catalyzed or base-catalyzed hydrolysis for Methyl 3-amino-2-hydroxypropanoate?
A1: Base-catalyzed hydrolysis (saponification) is generally the preferred method for simple esters.[1] The primary advantage is that the reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic.[2] This drives the reaction to completion and typically results in higher yields.[4] Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to favor product formation.[1][2][3]
Q2: What is the best base to use for saponification?
A2: Common bases for saponification include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH). For more sensitive substrates where harsh conditions might lead to degradation, LiOH in a mixed solvent system like THF/water or methanol/water is often a milder and effective choice.[9]
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The choice of monitoring technique depends on the available equipment and the properties of the compounds.
Thin-Layer Chromatography (TLC): This is a simple and rapid method. The starting ester will be less polar than the resulting amino acid product. By spotting the reaction mixture alongside the starting material, you can visualize the disappearance of the starting material spot and the appearance of the product spot at the baseline.
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative way to monitor the reaction by measuring the peak areas of the starting material and product over time.
Gas Chromatography (GC): If the starting ester is sufficiently volatile, GC can be used. The product, being a salt or a zwitterionic amino acid, is non-volatile and will not be observed under normal GC conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methyl ester signal (a singlet around 3.7 ppm) and the appearance of new signals corresponding to the product.[13]
Q4: What is the optimal temperature for the hydrolysis?
A4: The optimal temperature depends on the specific conditions (acid or base catalysis, solvent, etc.). Many saponification reactions are carried out at room temperature with extended reaction times or at elevated temperatures (e.g., 70-80°C or reflux) to accelerate the reaction.[11] It is advisable to start with milder conditions (room temperature) and gradually increase the temperature if the reaction is too slow, while monitoring for any byproduct formation.
Q5: My product seems to be "oiling out" during workup instead of precipitating. What should I do?
A5: "Oiling out" can occur if the product has a low melting point or if impurities are present that depress the melting point.
Scratching: Try scratching the inside of the flask with a glass rod at the interface of the solution and air. This can sometimes induce crystallization.
Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal can initiate crystallization.
Solvent Change: You may need to change the solvent system. After extraction and drying of the organic layer, try removing the solvent and redissolving the residue in a minimal amount of a hot solvent from which it is known to crystallize upon cooling.
Purification: If the issue is due to impurities, further purification by column chromatography may be necessary before attempting crystallization.
This protocol outlines a general procedure for the saponification of Methyl 3-amino-2-hydroxypropanoate.
Materials:
Methyl 3-amino-2-hydroxypropanoate
Methanol
1 M Sodium Hydroxide (NaOH) solution
1 M Hydrochloric Acid (HCl) solution
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Deionized Water
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, pH paper
Procedure:
Dissolve Methyl 3-amino-2-hydroxypropanoate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 to 2:1 v/v ratio).
Add 1 M NaOH solution (1.5 - 2.0 eq) to the solution.
Stir the mixture at room temperature or heat to reflux (e.g., 60-70°C) and monitor the reaction by TLC until the starting material is consumed.[11]
Cool the reaction mixture to room temperature.
Remove the methanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 6-7 with 1 M HCl. Check the pH frequently.
Extract the aqueous solution multiple times with ethyl acetate (e.g., 3 x volume of the aqueous layer).[11]
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-2-hydroxypropanoic acid.
Purify the crude product by recrystallization if necessary.
Parameter
Recommended Condition
Rationale
Base
NaOH or LiOH
NaOH is cost-effective; LiOH can be milder for sensitive substrates.
Equivalents of Base
1.5 - 2.0
Ensures the reaction goes to completion and neutralizes the resulting carboxylic acid.
Solvent
Methanol/Water or THF/Water
A co-solvent helps to solubilize the ester in the aqueous base.
Temperature
Room Temperature to Reflux
Higher temperatures increase the reaction rate.
Workup pH
~6-7 (Isoelectric Point)
Minimizes the solubility of the amino acid in water to maximize extraction efficiency.
Visualizing the Process
Workflow for Ester Hydrolysis
Caption: A typical workflow for the base-catalyzed hydrolysis of an amino ester.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting low product yield.
References
Gagnon, D., Boudreault, P.-L., & Giguère, D. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. International Journal of Molecular Sciences, 23(9), 4831. [Link]
Mabinya, L. V., et al. (2004). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. African Journal of Biotechnology, 3(10), 513-517. [Link]
Lagerman, M. T., et al. (2022). Reactor Design and Optimization of α-Amino Ester Hydrolase-Catalyzed Synthesis of Cephalexin. Frontiers in Catalysis, 2. [Link]
Kawabata, T., et al. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives.
Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]
Remuiñán, M. J., et al. (2014). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 79(6), 2531-2541. [Link]
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 029-043. [Link]
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Global Skope, 4(2). [Link]
Ocampo, R., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 56(2), 164-168. [Link]
Gagnon, D., Boudreault, P.-L., & Giguère, D. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. International Journal of Molecular Sciences, 23(9), 4831. [Link]
Lagerman, M. T., et al. (2022). Reactor Design and Optimization of α-Amino Ester Hydrolase-Catalyzed Synthesis of Cephalexin. Frontiers in Catalysis, 2. [Link]
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Save My Exams. (2024). Hydrolysis of Esters. [Link]
Bertolini, G., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. WO2001058848A1.
Lagerman, M. T., et al. (2023). Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. bioRxiv. [Link]
Tözser, J., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(55), 32131-32139. [Link]
Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). [Link]
Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
Jakubke, H. D., et al. (1993). Hydrolysis of peptide esters by different enzymes. Amino Acids, 4(3), 269-278. [Link]
Hay, R. W., & Porter, L. J. (1967). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 20(4), 675-683. [Link]
Vidaluc, J. L., et al. (1983). Optimization of the enzymatic synthesis of amino acid esters. Reaction in polyphasic medium. Tetrahedron, 39(2), 269-274. [Link]
Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. [Link]
Sessions, A. L. (2009). Saponification (Base Hydrolysis) of Organic Materials. Sessions Biogeochemistry Lab. [Link]
Soderberg, T. (n.d.). Hydrolysis of Esters. Organic Chemistry With a Biological Emphasis Volume II. [Link]
Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3239-3244. [Link]
University of Calgary. (n.d.). Hydrolysis of Esters. [Link]
LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]
Garner, P., & Park, J. M. (1992). An Asymmetric Synthesis of (+)- and (-)-Threo- and -Erythro-3-hydroxy-N-Boc-serine Methyl Esters. Organic Syntheses, 70, 18. [Link]
Kumar, V., Ashok, S., & Park, S. (2013). Bio-based 3-hydroxypropionic Acid: A Review. Periodica Polytechnica Chemical Engineering, 57(3-4), 75-87. [Link]
Comparison of different synthetic routes to Methyl 3-amino-2-hydroxypropanoate
Methyl 3-amino-2-hydroxypropanoate (commonly known as isoserine methyl ester) is a highly valuable non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the synthesis of peptidomimetic...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 3-amino-2-hydroxypropanoate (commonly known as isoserine methyl ester) is a highly valuable non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the synthesis of peptidomimetics, β-lactam antibiotics, and the C-13 paclitaxel (Taxol) side chain. Because the biological efficacy of these downstream targets heavily relies on the stereochemical and regiochemical purity of the isoserine moiety, selecting the optimal synthetic route is a critical decision for drug development professionals.
This guide objectively compares three distinct synthetic methodologies to access methyl 3-amino-2-hydroxypropanoate, analyzing the mechanistic causality, scalability, and experimental validation of each approach.
Comparative Analysis of Synthetic Routes
To determine the most appropriate synthetic strategy for your laboratory's specific needs, we have summarized the quantitative performance metrics of the three primary routes below.
Synthetic Route
Yield
Enantiopurity (ee)
Scalability
Reagent Cost
Green Chemistry Profile
Route 1: Direct Esterification
>95%
Retains SM ee
Excellent (Multi-kg)
High (Isoserine SM)
Moderate (Uses SOCl₂)
Route 2: Sharpless Aminohydroxylation
60–80%
>95%
Moderate (Gram scale)
Moderate
Poor (Toxic OsO₄)
Route 3: Epoxide Ring-Opening
75–85%
Retains SM ee
Good (Multi-gram)
Low
Moderate (Uses NaN₃)
Route 1: Direct Esterification of Isoserine
The most straightforward method to obtain methyl 3-amino-2-hydroxypropanoate is the direct Fischer esterification of commercially available 3-amino-2-hydroxypropanoic acid (isoserine)[1].
Mechanistic Causality:
Standard acid-catalyzed esterification is often sluggish for zwitterionic amino acids. To overcome this, thionyl chloride (SOCl₂) is utilized. SOCl₂ reacts violently with methanol to generate anhydrous HCl and methyl chlorosulfite in situ. The anhydrous HCl protonates the carboxylic acid, rendering it highly electrophilic, while the complete absence of water drives the equilibrium strictly toward the ester product. The byproduct SO₂ gas escapes the system, thermodynamically pushing the reaction to completion.
Fig 1. Step-by-step experimental workflow for the direct esterification of isoserine.
Experimental Protocol (Self-Validating)
Preparation: Suspend 3-amino-2-hydroxypropanoic acid (4.0 g, 38 mmol) in anhydrous methanol (150 mL) and stir in an ice-water bath (0 °C).
Validation Check: Vigorous gas evolution (SO₂) should be observed. The reaction must be kept cold to prevent uncontrolled exotherms.
Propagation: Remove the ice bath and stir the mixture at room temperature overnight.
Validation Check: The initial cloudy suspension will transition into a completely clear solution, visually confirming the conversion of the insoluble zwitterion to the soluble ester hydrochloride.
Isolation: Evaporate the reaction mixture to dryness under reduced pressure to yield the product as a colorless gum (quantitative yield)[1].
Validation Check: ¹H NMR (CD₃OD) should reveal a prominent new singlet at ~3.80 ppm corresponding to the methyl ester protons.
For de novo synthesis where specific stereocenters must be installed from cheap achiral starting materials, the Sharpless Asymmetric Aminohydroxylation of methyl acrylate is a powerful tool.
Mechanistic Causality:
This route uses a catalytic amount of OsO₄ combined with a chiral cinchona alkaloid ligand (e.g., (DHQ)₂PHAL). The ligand creates a chiral pocket that dictates the facial approach of the osmium catalyst to the alkene, ensuring high enantioselectivity. The nitrogen source (e.g., a carbamate) coordinates to the osmium to form a reactive azametallacyclobutane intermediate. Because the ester group of methyl acrylate is electron-withdrawing, the alkene is polarized. This electronic bias, combined with the steric bulk of the ligand, directs the nitrogen atom predominantly to the β-carbon, favoring the isoserine derivative over the standard serine derivative.
Fig 2. Regioselective pathways in the Sharpless Asymmetric Aminohydroxylation of methyl acrylate.
Experimental Protocol (Self-Validating)
Catalyst Assembly: Dissolve methyl acrylate (1 equiv) in a 1:1 mixture of t-BuOH and water. Add (DHQ)₂PHAL (0.05 equiv) and K₂OsO₄·2H₂O (0.04 equiv).
Nitrogen Addition: Add benzyl carbamate (Cbz-NH₂, 1.1 equiv) and 1,3-dichloro-5,5-dimethylhydantoin (oxidant) at 0 °C.
Reaction: Stir at room temperature for 12 hours.
Validation Check: The solution will shift from yellow to pale green, indicating active osmium cycling.
Quenching: Add saturated aqueous sodium sulfite (Na₂SO₃) and stir for 1 hour.
Validation Check: This step reduces the toxic, volatile OsO₄ to insoluble OsO₂, turning the mixture black/brown and preventing over-oxidation.
Purification: Extract with ethyl acetate and purify via silica gel chromatography.
Validation Check: TLC will show two spots. The major, less polar spot is the desired β-amino regioisomer. Deprotection of the Cbz group via Pd/C hydrogenation yields the free amine.
Route 3: Regioselective Epoxide Ring-Opening
An alternative, highly atom-economical approach relies on the regioselective nucleophilic ring-opening of methyl glycidate (an α,β-epoxy ester)[2].
Mechanistic Causality:
Methyl glycidate features an epoxide ring adjacent to an electron-withdrawing ester. The α-carbon is electronically deactivated and sterically hindered by the ester moiety. When treated with a nucleophile like sodium azide (NaN₃) in the presence of a mild proton source (NH₄Cl), the epoxide oxygen is activated via hydrogen bonding. The azide nucleophile subsequently attacks the less sterically encumbered β-carbon via an Sₙ2 mechanism. This regioselective opening yields the 3-azido-2-hydroxypropanoate, which is easily reduced to the target amine.
Fig 3. Regioselective epoxide ring-opening pathway of methyl glycidate to methyl isoserinate.
Experimental Protocol (Self-Validating)
Ring Opening: Dissolve methyl glycidate (1 equiv) in a 4:1 mixture of methanol and water. Add NaN₃ (1.5 equiv) and NH₄Cl (1.5 equiv).
Heating: Stir the mixture at 60 °C for 8 hours.
Validation Check: Monitor via ¹H NMR. The characteristic epoxide proton multiplets (~3.4 ppm) will disappear, replaced by downfield shifts corresponding to the open-chain azido alcohol.
Extraction: Cool the mixture, dilute with water, and extract with diethyl ether. Dry over Na₂SO₄ and concentrate.
Validation Check: IR spectroscopy of the crude intermediate must show a sharp, intense azide stretch at ~2100 cm⁻¹.
Reduction: Dissolve the azido intermediate in methanol, add 10% Pd/C (0.1 equiv by weight), and stir under an H₂ atmosphere (1 atm) for 4 hours.
Validation Check: The cessation of hydrogen gas uptake indicates complete reduction. Filter through Celite to yield the target methyl 3-amino-2-hydroxypropanoate[2].
Strategic Recommendations
For Process Chemistry & Scale-Up:Route 1 is unequivocally the best choice. While enantiopure isoserine can be moderately expensive, the near-quantitative yield, absence of toxic heavy metals, and operational simplicity make it the most reliable method for multi-kilogram production[3].
For Diversity-Oriented Synthesis: If you are screening novel stereoisomers or isotopic labels (e.g., deuterium-labeled β-carbons), Route 2 provides unparalleled stereocontrol from simple acrylates, despite the toxicity of osmium.
For Click-Chemistry Intermediates:Route 3 is highly recommended if your workflow benefits from isolating the azido-intermediate prior to reduction, allowing for orthogonal CuAAC "click" conjugations in complex molecule synthesis[2].
References
1.1 - Google Patents
2. - RSC Publishing
3.3 - The Journal of Organic Chemistry (ACS)
4.2 - Benchchem
The Alchemist's Guide to Linker Design: A Comparative Analysis for Targeted Protein Degradation
In the rapidly evolving landscape of targeted protein degradation (TPD), the Proteolysis-Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degra...
Author: BenchChem Technical Support Team. Date: March 2026
In the rapidly evolving landscape of targeted protein degradation (TPD), the Proteolysis-Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by coopting the cell's intrinsic ubiquitin-proteasome system.[1][2] A PROTAC molecule is an elegant tripartite assembly: a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers these two functional ends.[3] While the ligands dictate specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[4][5]
This guide provides an in-depth comparative analysis of linkers used in TPD, offering a blend of theoretical principles and practical, data-driven insights for researchers, scientists, and drug development professionals. We will dissect the nuances of linker design, from the fundamental choice between flexible and rigid architectures to the subtle yet profound impact of chemical composition, and provide detailed experimental protocols to empower the rational design of next-generation protein degraders.
The Central Role of the Linker in Ternary Complex Formation
The cornerstone of PROTAC activity is the formation of a productive ternary complex, a transient assembly of the POI, the PROTAC, and the E3 ligase.[6] The linker's length, flexibility, and chemical nature are paramount in dictating the geometry and stability of this complex.[7][8] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of subsequent ubiquitination.[9]
Figure 1. PROTAC Mechanism of Action
A Comparative Analysis of Linker Architectures
The choice of linker architecture is a critical decision in PROTAC design, with a fundamental trade-off between conformational flexibility and pre-organization.
Flexible Linkers: The Explorers of Conformational Space
Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer a high degree of rotational freedom.[5][10] This conformational versatility can be advantageous in the early stages of PROTAC discovery, as it allows the molecule to explore a wider range of binding orientations to identify a productive ternary complex.[11]
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[8] The flexibility of PEG chains may also allow the PROTAC to adopt a folded conformation that shields polar groups, potentially aiding in cell membrane traversal.[5]
Alkyl Chains: These are more hydrophobic and are generally considered metabolically stable.[12] While synthetically straightforward, increasing the length of alkyl chains can negatively impact solubility.[5]
Causality in Experimental Choice: The initial screening of a new POI-E3 ligase pair often employs a library of PROTACs with varying lengths of flexible linkers. This "brute-force" yet effective approach allows for the empirical determination of an optimal linker length without the need for pre-existing structural information.
Rigid Linkers: The Architects of Pre-organized Binding
To overcome the potential entropic penalty associated with highly flexible linkers, researchers have increasingly turned to more rigid designs.[13][14] These linkers incorporate cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynes to constrain the PROTAC's conformation.[5][15]
Cyclic and Aromatic Linkers: Incorporating structures like piperazine, piperidine, or phenyl rings can "pre-organize" the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially enhancing its stability.[11][13] These rigid elements can also improve metabolic stability and other pharmacokinetic properties.[15]
"Click Chemistry" Linkers: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring has become a popular strategy.[10][] This approach offers a modular and efficient way to synthesize libraries of PROTACs with varying linker lengths and compositions.[4]
Causality in Experimental Choice: Once an effective flexible linker length has been identified, the introduction of rigid elements can be a powerful optimization strategy. The rigidity can enhance selectivity by disfavoring the formation of off-target ternary complexes and can lead to improved physicochemical and pharmacokinetic properties.[5]
Quantitative Comparison of Linker Performance
The following tables summarize representative data from the literature to illustrate the impact of different linker types on PROTAC performance.
Table 1: In Vitro Comparison of Linkers for a BRD4-Targeting PROTAC
Linker Type
Composition
DC50 (nM)
Dmax (%)
Permeability (Papp, 10⁻⁶ cm/s)
Key Observation
Flexible
PEG4
50
85
1.2
Good degradation but moderate permeability.
Flexible
PEG8
15
95
2.5
Optimal length for both degradation and permeability in this series.
Flexible
Alkyl C8
150
75
0.5
Lower potency and permeability compared to PEG linkers.
Rigid
Piperazine-based
25
90
1.8
Improved potency and permeability over the simple alkyl linker.
Data is a synthesized representation based on trends reported in the literature for illustrative purposes.[12][17]
Table 2: Impact of Linker on Physicochemical Properties of a Hypothetical PROTAC
Linker Composition
Molecular Weight ( g/mol )
cLogP
TPSA (Ų)
Number of Rotatable Bonds
Alkyl
785.9
4.2
165.2
18
PEG2
831.9
3.5
174.5
22
PEG4
919.0
2.8
193.0
30
Data compiled from publicly available research.[6]
Experimental Protocols for Linker Evaluation
A systematic and rigorous experimental workflow is essential for the comparative analysis of PROTAC linkers.
Figure 2. Experimental Workflow for PROTAC Linker Evaluation
Protocol 1: Cellular Degradation Assay via Western Blotting
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.[18][19]
Materials:
Cultured cells expressing the target protein.
PROTAC stock solution (e.g., 10 mM in DMSO).
Complete cell culture medium.
Phosphate-buffered saline (PBS).
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
BCA protein assay kit.
SDS-PAGE gels, running buffer, and transfer buffer.
PVDF or nitrocellulose membrane.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
HRP-conjugated secondary antibody.
Enhanced chemiluminescence (ECL) substrate.
Step-by-Step Methodology:
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[19]
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is 0.1 nM to 10 µM. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (typically 18-24 hours).[17]
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[19]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.[19]
Signal Detection and Analysis: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation, and to calculate the cooperativity factor (α).[9]
Materials:
High-purity POI and E3 ligase (one with a tag for immobilization, e.g., His-tag).
PROTAC compound.
SPR instrument and sensor chips (e.g., NTA sensor chip for His-tagged protein).
Running buffer (e.g., HBS-EP+).
Step-by-Step Methodology:
Ligand Immobilization: Immobilize one of the proteins (e.g., the His-tagged E3 ligase) onto the sensor chip surface.
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary KD. In a separate experiment, inject a series of concentrations of the POI over the immobilized E3 ligase (as a control for non-specific binding).
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these pre-incubated solutions over the immobilized E3 ligase surface.
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the kinetic parameters for the formation of the ternary complex. Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD. An α > 1 indicates positive cooperativity.[9]
Objective: To assess the passive diffusion of a PROTAC across an artificial lipid membrane.[5][20]
Materials:
PAMPA plate system (96-well filter plate and acceptor plate).
Lipid solution (e.g., phosphatidylcholine in dodecane).
Phosphate-buffered saline (PBS), pH 7.4.
PROTAC stock solution.
LC-MS/MS system for quantification.
Step-by-Step Methodology:
Membrane Coating: Apply a small volume (e.g., 5 µL) of the lipid solution to each well of the filter (donor) plate.
Donor and Acceptor Plate Preparation: Add the PROTAC solution in PBS to the donor plate wells. Add fresh PBS to the acceptor plate wells.
Assay Assembly and Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
The Interplay of Linker Properties and PROTAC Performance
The optimal linker is one that strikes a delicate balance between multiple, often competing, parameters.
Figure 3. Relationship between Linker Properties and PROTAC Performance
Conclusion: The Path Forward in Linker Innovation
The linker is a critical and multifaceted component of a PROTAC molecule, exerting profound influence over its biological activity and therapeutic potential. The traditional view of the linker as a mere spacer has been supplanted by a more nuanced understanding of its role as an active contributor to ternary complex formation, physicochemical properties, and pharmacokinetics. The choice between flexible and rigid linkers, and between different chemical compositions, is not a one-size-fits-all decision but rather a highly context-dependent optimization problem that must be addressed empirically for each new POI-E3 ligase pair.
The future of linker design lies in the continued exploration of novel chemistries and the integration of computational modeling to predict linker behavior and guide rational design.[4][13] As our understanding of the intricate interplay between linker properties and PROTAC function deepens, so too will our ability to craft highly potent, selective, and drug-like protein degraders for a new era of targeted therapies.
References
Creative Biolabs. (n.d.). Linker Design and Optimization Service. Retrieved from [Link]
Creative Biolabs. (2023, March 2). PROTAC Technology in Tumor Targeted Therapy. Retrieved from [Link]
Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. (2025, January 29). ACS Publications. Retrieved from [Link]
What are PROTACs? Mechanisms, advantages, and challenges. (2025, December 15). Drug Discovery News. Retrieved from [Link]
An overview of PROTACs: a promising drug discovery paradigm. (2022, December 20). PMC. Retrieved from [Link]
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023, March 12). Taylor & Francis Online. Retrieved from [Link]
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273-312. Retrieved from [Link]
Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. (2023, June 9). ACS Publications. Retrieved from [Link]
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020, May 20). Taylor & Francis Online. Retrieved from [Link]
PROTACable is an Integrative Computational Pipeline of 3-D Modeling and Deep Learning to Automate the De Novo Design of PROTACs. (2023, November 21). bioRxiv. Retrieved from [Link]
Creative Biolabs. (n.d.). Protein Degrader Molecule Discovery Services. Retrieved from [Link]
Current strategies for the design of PROTAC linkers: a critical review. (2020, October 30). Open Exploration Publishing. Retrieved from [Link]
SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (2019, February 5). PMC. Retrieved from [Link]
PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO. (n.d.). ACS Publications. Retrieved from [Link]
Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022, January). ResearchGate. Retrieved from [Link]
7 strategies to improve PROTACs' oral bioavailability. (2022, May 25). Drug Discovery and Development. Retrieved from [Link]
Pharmacokinetic Studies of a Novel c-Met Targeting PROTAC Drug Candidate Using UPLC-MS/MS Quantification Methods. (2026, February 8). Ovid. Retrieved from [Link]
Technical Comparison Guide: Efficacy of Chiral Bases in the Asymmetric Synthesis of Amino Acid Derivatives
Executive Summary The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug development, providing critical building blocks for peptidomimetics, allosteric modulators, and enzyme i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug development, providing critical building blocks for peptidomimetics, allosteric modulators, and enzyme inhibitors. Central to this synthetic challenge is the asymmetric alkylation and amination of prochiral substrates, most notably the O'Donnell glycine Schiff base.
This guide provides an objective, data-driven comparison of the most prominent chiral bases utilized in these transformations: Cinchona Alkaloid derivatives (1st and 3rd Generation) , Maruoka Catalysts (Spiro-Ammonium Salts) , and Axially Chiral Guanidines . By analyzing the mechanistic causality behind their stereoinduction, this document serves as a strategic selection matrix for process chemists and researchers.
Mechanistic Causality: The Architecture of Asymmetric Induction
To achieve high enantiomeric excess (ee), a chiral base must do more than simply deprotonate a substrate; it must construct a rigid, well-defined "chiral pocket" that dictates the trajectory of the incoming electrophile.
Chiral Phase-Transfer Catalysts (PTCs): In a biphasic system, an inorganic base (e.g., aqueous KOH) deprotonates the prochiral glycine Schiff base at the phase interface. The chiral quaternary ammonium cation (
) then forms a lipophilic ion pair with the resulting enolate anion, shuttling it into the organic phase. The steric bulk and -stacking capabilities of the cation shield one face of the enolate, forcing the electrophile to attack exclusively from the opposite face[1].
Chiral Guanidines: Operating under homogeneous conditions, these organic superbases utilize a bifunctional mechanism. The highly basic guanidine moiety deprotonates the substrate, while the resulting guanidinium conjugate acid forms a highly organized, multi-hydrogen-bonding network with the anionic intermediate. This dual-activation stabilizes the transition state and rigidly locks the substrate's conformation[2].
Generational Efficacy and Comparative Performance
First-Generation Cinchona Alkaloids (The Benchmark)
Pioneered by O'Donnell in 1989, the use of N-benzylcinchonidinium salts for the asymmetric alkylation of glycine imine esters served as the foundational proof-of-concept for chiral PTCs. While groundbreaking, the conformational flexibility of the N-benzyl group resulted in moderate facial shielding, typically yielding 42–66% ee[1].
Corey and Lygo independently revolutionized cinchona-based PTCs by replacing the N-benzyl group with an N-anthracenylmethyl group.
Causality of Improvement: The bulky anthracene ring creates a rigid "steric wall" and enhances
stacking interactions with the enolate. This restricts the rotational degrees of freedom of the ion pair, dramatically boosting enantioselectivities to 91–94%[1],[3].
Maruoka catalysts represent the apex of chiral PTC design. They feature a rigid, C2-symmetric spiro binaphthyl backbone that entirely eliminates the conformational ambiguity inherent in natural cinchona alkaloids.
Causality of Improvement: The structurally robust chiral cavity provides near-perfect stereocontrol (>98% ee). Furthermore, the absence of
-hydrogens prevents catalyst degradation via Hofmann elimination, allowing for extraordinary turnover numbers and catalyst loadings as low as 0.01–1 mol%[4],[5].
Axially Chiral Guanidines
Developed by Terada and co-workers, these C2-symmetric, seven-membered ring guanidines excel in transformations where PTCs struggle, such as the electrophilic amination of unsymmetrical 1,3-dicarbonyl compounds.
Causality of Improvement: The guanidinium ion provides a precisely oriented, multi-point hydrogen-bonding network that recognizes and stabilizes specific enolate geometries, enabling up to 98% ee in the synthesis of complex amino acid precursors[2].
Phase-transfer catalytic cycle of glycine Schiff base alkylation using a chiral ammonium base.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every procedural step.
Protocol A: Asymmetric Alkylation via Maruoka Catalyst[4]
Objective: Synthesis of (S)-N-(diphenylmethylene)phenylalanine tert-butyl ester.
Preparation: In a flame-dried Schlenk flask, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and (S,S)-Maruoka Catalyst (0.01 equiv, 1 mol%) in anhydrous toluene (0.1 M).
Thermal Control: Cool the mixture to 0 °C.
Causality: Lower temperatures reduce the conformational mobility of the enolate-ammonium ion pair, tightening the chiral pocket and maximizing facial discrimination during electrophilic attack.
Causality: Phase-transfer catalysis is rate-limited by interfacial surface area. High-shear mixing ensures rapid deprotonation at the aqueous/organic boundary, outpacing any uncatalyzed background reactions.
Electrophilic Addition: Add benzyl bromide (1.2 equiv) dropwise. Stir for 30–60 minutes until completion (monitored by TLC).
Workup & Validation: Quench with water, extract with ethyl acetate, and concentrate.
Self-Validation: Determine the enantiomeric excess of the crude mixture via Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H). Hydrolyze the imine with 1M citric acid in THF at room temperature to yield the free amino ester without risking racemization.
Protocol B: Enantioselective Amination via Axially Chiral Guanidine[2]
Objective: Synthesis of chiral
-amino--keto esters.
Preparation: Dissolve the unsymmetrical cyclic
-keto ester (1.0 equiv) and the C2-symmetric axially chiral guanidine catalyst (0.05 equiv, 5 mol%) in anhydrous THF.
Thermal Control: Cool the homogeneous solution to -20 °C.
Causality: Non-polar/weakly polar solvents and low temperatures are critical to prevent the disruption of the delicate, multi-point hydrogen-bonding network established between the guanidinium ion and the enolate.
Workup & Validation: Concentrate under reduced pressure and purify via flash column chromatography.
Self-Validation: Confirm the absolute configuration via X-ray crystallography or by comparing optical rotation with literature values. Verify ee via chiral HPLC.
Strategic Selection Guide
For Large-Scale Industrial Alkylations:Maruoka Catalysts are the undisputed choice. Despite a higher initial procurement cost, their extreme stability against Hofmann elimination and ultra-low catalyst loading (1 mol%) make them the most economically viable option for kilogram-scale manufacturing[5].
For Rapid Library Synthesis / Discovery:Corey-Lygo Catalysts offer an excellent balance of high enantioselectivity (90-95% ee) and ease of access. They are easily synthesized from commercially available cinchona alkaloids in a single step[1],[3].
For Electrophilic Amination & Michael Additions:Axially Chiral Guanidines should be deployed when the substrate requires simultaneous deprotonation and highly specific hydrogen-bond directed electrophilic delivery, particularly with 1,3-dicarbonyls[2].
References
Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research - ACS Publications.1
Stereoselective synthesis of unsaturated α-amino acids. ResearchGate.3
Design of high-performance chiral phase-transfer catalysts with privileged structures. JST.4
Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Publications.5
Axially Chiral Guanidine as Highly Active and Enantioselective Catalyst for Electrophilic Amination of Unsymmetrically Substituted 1,3-Dicarbonyl Compounds. Journal of the American Chemical Society - ACS Publications.2
HPLC methods for the analysis of Methyl 3-amino-2-hydroxypropanoate
An in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for Methyl 3-amino-2-hydroxypropanoate (commonly known as isoserine methyl ester). This guide is designed for analytical res...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for Methyl 3-amino-2-hydroxypropanoate (commonly known as isoserine methyl ester).
This guide is designed for analytical researchers and drug development professionals who require robust, self-validating chromatographic systems for polar, non-chromophoric building blocks.
Methyl 3-amino-2-hydroxypropanoate is a highly polar, chiral amino-alcohol ester utilized extensively as a synthetic precursor for taxane-class antineoplastics[1] and novel antibiotic compounds[2].
Quantifying this molecule presents a dual analytical bottleneck:
Extreme Hydrophilicity (LogP < 0): The combination of a primary amine, a hydroxyl group, and an ester moiety prevents meaningful retention on standard hydrophobic C18 stationary phases. The underivatized molecule typically elutes in the void volume (
), co-eluting with sample matrix salts.
Optical Transparency: Lacking an extended conjugated
-electron system, the molecule exhibits negligible UV absorbance above 210 nm. Attempting direct UV detection at low wavelengths results in severe baseline drift and solvent interference.
To overcome these limitations, scientists must choose between altering the molecule's chemistry (Pre-column Derivatization RP-HPLC ) or altering the chromatographic physics (Direct HILIC-MS/MS ).
Methodological Comparison: HILIC-MS/MS vs. FMOC RP-HPLC
Alternative A: Pre-Column FMOC Derivatization + RP-HPLC-UV
The Mechanism: This classical approach relies on chemical tagging. Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reacts rapidly with the primary amine of the isoserine derivative under mildly basic conditions [3].
The Causality: Tagging serves a two-fold purpose. First, the bulky fluorenyl ring drastically increases the analyte's hydrophobicity, enabling strong, predictable retention on standard C18 columns. Second, it introduces a robust chromophore, shifting the detection wavelength to a clean 265 nm, entirely bypassing low-wavelength matrix noise.
Alternative B: Direct HILIC-ESI-MS/MS
The Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., amide-bonded silica) and a highly organic mobile phase. This creates a semi-stagnant, water-enriched layer on the surface of the silica.
The Causality: Instead of relying on hydrophobic interactions, the highly polar underivatized analyte partitions directly into this aqueous layer. By coupling this separation with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), researchers achieve universal, highly specific detection (via Multiple Reaction Monitoring) without the need for a chromophore or chemical derivatization.
Caption: Workflow comparison between Direct HILIC-MS/MS and FMOC-Derivatization RP-HPLC.
Step-by-Step Experimental Protocols
Both methodologies outlined below are designed as self-validating systems to prevent false positives and ensure reproducibility.
Protocol A: FMOC Derivatization and RP-HPLC-UV
Note: FMOC-Cl degrades in water to form FMOC-OH, a highly UV-active byproduct that can co-elute with target analytes. The addition of a hydrophobic quenching agent (adamantanamine) is a critical self-validating step to scavenge excess reagent and push the byproduct's retention time far outside the analyte window.
Sample Buffering: Dissolve the sample in 0.1 M Sodium Borate buffer (pH 8.5). Causality: The pH must be maintained above the amine's pKa (~9.0) to ensure it is deprotonated and nucleophilic.
Derivatization: Add an equal volume of 5 mM FMOC-Cl dissolved in LC-MS grade acetonitrile. Vortex and incubate at ambient temperature for exactly 20 minutes.
Quenching (Critical Step): Add 20 mM 1-adamantanamine (in acetonitrile) to halt the reaction. Incubate for 5 minutes.
Chromatographic Separation:
Column: C18 (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 20% B to 80% B over 10 minutes.
Detection: Set UV detector to 265 nm.
Protocol B: Direct HILIC-ESI-MS/MS
Note: Injecting a highly aqueous sample onto a HILIC column disrupts the stationary water layer, leading to peak fronting and loss of retention.
Sample Dilution (Critical Step): Dilute the aqueous sample 1:4 with pure Acetonitrile. Causality: The final injection plug must match or exceed the organic composition of the mobile phase (>75% ACN) to maintain the integrity of the HILIC partitioning layer.
Chromatographic Separation:
Column: Amide-bonded Silica HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase: Isocratic 80% Acetonitrile / 20% Water containing 10 mM Ammonium Formate and 0.1% Formic Acid. Causality: Ammonium formate provides the necessary ionic strength to stabilize the aqueous layer on the silica surface, preventing retention time drift.
Detection (ESI+ MRM):
Monitor the protonated molecular ion
. For Methyl 3-amino-2-hydroxypropanoate (MW = 119.12), the parent ion is m/z 120.1.
Track the primary transition: 120.1
88.1 (corresponding to the neutral loss of methanol, ).
Caption: Chromatographic retention mechanisms for underivatized vs. derivatized analytes.
Performance Data & Metrics
The following table synthesizes the expected quantitative performance parameters for both analytical strategies, allowing laboratories to align the method with their specific instrumentation capabilities.
Performance Parameter
Direct HILIC-MS/MS
FMOC RP-HPLC-UV
Target Analyte State
Underivatized
FMOC-Conjugated
Stationary Phase
Amide-bonded Silica
C18 (Octadecylsilane)
Detection Mode
ESI+ MRM (m/z 120.1 88.1)
UV Absorbance (265 nm)
Sample Prep Time
< 2 mins (Dilution only)
~ 30 mins (Incubation + Quench)
LOD (Limit of Detection)
~ 1-5 ng/mL
~ 50-100 ng/mL
Matrix Interference Risk
High (Ion suppression in ESI)
Low (Chromatographic resolution)
Cost per Analysis
High (Requires MS/MS)
Low (Standard UV detector)
Decision Matrix: Which Method to Choose?
Choose Direct HILIC-MS/MS if your laboratory is processing high-throughput pharmacokinetic (PK) samples where rapid sample preparation is paramount, and you have access to tandem mass spectrometry. The sensitivity is unmatched, but rigorous matrix-effect validation is required.
Choose FMOC RP-HPLC-UV for routine quality control (QC), bulk purity assessments, or environments lacking MS infrastructure. While sample preparation is more labor-intensive, the resulting chromatography is highly robust, inexpensive, and immune to the ion suppression phenomena that plague MS/MS systems.
References
Source: Google Patents (WO2020099341A1)
Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
The Application Scientist's Guide: Chemical vs. Enzymatic Synthesis of Chiral Amino Acids
Non-canonical chiral amino acids (ncAAs) are the structural linchpins of modern therapeutics, featuring prominently in antibody-drug conjugates (ADCs), peptidomimetics, and broad-spectrum antivirals. As drug targets beco...
Author: BenchChem Technical Support Team. Date: March 2026
Non-canonical chiral amino acids (ncAAs) are the structural linchpins of modern therapeutics, featuring prominently in antibody-drug conjugates (ADCs), peptidomimetics, and broad-spectrum antivirals. As drug targets become more complex, the decision of how to synthesize these chiral centers—whether via traditional transition-metal catalyzed asymmetric hydrogenation or via biocatalytic enzymatic amination—dictates not only the stereochemical outcome but also the scalability, environmental footprint, and downstream purification strategy of the drug development program.
This guide objectively compares these two divergent synthetic paradigms, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to guide your process chemistry decisions.
Mechanistic Causality & Strategic Selection
Chemical Synthesis: Asymmetric Hydrogenation
The gold standard for chemical synthesis relies on the asymmetric hydrogenation of prochiral
-dehydroamino acids using chiral Rhodium (Rh) or Ruthenium (Ru) complexes (e.g., Rh-DuPhos or Ru-BINAP).
The Causality of Stereocontrol: The chiral ligand sphere creates a rigid,
-symmetric pocket that forces the prochiral olefin to coordinate to the metal center in a specific orientation, dictating the face of hydride delivery.
Limitations: While highly efficient for standard substrates, this method falters with sterically demanding
-branched substrates or deactivated N-aryl groups due to severe steric clashes within the ligand sphere. Furthermore, it requires high-pressure explosive gases () and strict anhydrous/anaerobic conditions.
Enzymatic Synthesis: Biocatalysis
Biocatalysis utilizes enzymes such as
-transaminases (ATAs), ammonia lyases, or engineered lyases to achieve stereoselective amination under mild, aqueous conditions.
The Causality of Stereocontrol: Stereocontrol is governed by the enzyme's active site, which typically features distinct "large" and "small" binding pockets that perfectly orient the substrate.
Advancements: Recent advances in protein engineering have expanded the substrate scope dramatically. For instance,[1] can now achieve the direct asymmetric synthesis of highly challenging
-branched aromatic -amino acids, overcoming traditional steric limitations. Similarly, engineered EDDS lyases facilitate the addition of arylamines to fumarate to yield [2], a feat notoriously difficult for transition-metal catalysts.
Figure 1: Divergent workflows for chiral amino acid synthesis comparing metal-catalyzed and biocatalytic routes.
Quantitative Performance Comparison
When scaling up a synthesis, application scientists must balance yield, enantiomeric excess (ee), and the environmental impact (E-factor). The table below summarizes the performance metrics of both methodologies based on recent and chemical benchmarks.
High pressure (10-50 bar), organic solvents, 25-60°C
Ambient pressure, aqueous buffer, 25-40°C
Catalyst Cost & Toxicity
High (Precious metals Rh/Ru, highly toxic)
Low to Moderate (Recombinant proteins, non-toxic)
Substrate Scope
Broad for standard -dehydroamino acids
Highly specific; requires engineering for bulky substrates
E-factor (Waste)
High (Organic solvents, mandatory metal scavenging)
Low (Aqueous, biodegradable)
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical causality checkpoints and analytical controls.
Protocol A: Chemical Synthesis (Asymmetric Hydrogenation)
Preparation & Degassing: In a nitrogen-filled glovebox, dissolve the prochiral
-dehydroamino acid substrate and (1 mol%) in anhydrous, degassed methanol.
Causality Check: Oxygen irreversibly oxidizes the electron-rich phosphine ligands, destroying the chiral pocket and halting the catalytic cycle. Strict anaerobiosis is non-negotiable.
Pressurization: Transfer the mixture to a high-pressure autoclave and pressurize with
gas to 50 bar. Stir at 25°C for 12 hours.
In-Process Validation: Depressurize and remove a 50 µL aliquot. Analyze via
NMR to confirm the complete disappearance of the olefinic proton signal (typically ~6.5 ppm).
Causality Check: This ensures complete conversion before initiating complex downstream purification, saving time and resources.
Workup & Metal Scavenging: Concentrate the mixture and pass it through a silica plug treated with a metal scavenger (e.g., QuadraPure TU) to remove residual Rh.
Causality Check: FDA guidelines strictly limit residual heavy metals in pharmaceutical APIs; failure to scavenge Rh will result in batch rejection.
Stereochemical Validation: Analyze the purified product via chiral HPLC against a chemically synthesized racemic standard to accurately calculate the enantiomeric excess (ee).
Buffer & Cofactor Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP).
Causality Check: PLP is the obligate cofactor for transaminases; its continuous presence in the buffer prevents the formation of the inactive apo-enzyme during extended incubations.
Thermodynamic Driving Force: Add the amine donor (e.g., L-alanine, 5 equivalents) alongside a coupling enzyme system (Lactate Dehydrogenase [LDH] and Glucose Dehydrogenase [GDH]) with glucose.
Causality Check: Transaminase reactions are notoriously equilibrium-limited. The LDH/GDH cascade irreversibly reduces the pyruvate byproduct to lactate, thermodynamically pulling the equilibrium toward 100% conversion of the target chiral amino acid, a strategy established in the [3].
Biocatalyst Addition: Add the prochiral keto acid substrate (50 mM) and the engineered transaminase (5 mg/mL). Crucial: Prepare a parallel negative control reaction lacking the transaminase.
Causality Check: The negative control validates that no background chemical amination occurs under these conditions, proving the stereocenter is purely enzyme-derived.
Incubation & Extraction: Incubate at 30°C and 200 rpm for 24 hours. Quench the reaction by adjusting the pH to 2.0 with 1 M HCl, then extract the product with ethyl acetate.
Stereochemical Validation: Derivatize the aqueous phase and analyze via chiral HPLC, comparing the trace against the negative control.
The choice between chemical and enzymatic synthesis of chiral amino acids hinges on the specific substrate and the stage of development. Chemical asymmetric hydrogenation remains highly reliable for standard substrates where high throughput and broad scope are required. However, for highly functionalized, sterically hindered, or delicate molecules (such as
-branched or N-arylated amino acids), engineered biocatalysts offer unparalleled stereocontrol, greener operational conditions, and the complete elimination of heavy metal contamination risks.
References
Xue, Y.-P., Cao, C.-H., & Zheng, Y.-G. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.[Link]
Fu, H., Prats Luján, A., Bothof, L., Zhang, J., Tepper, P. G., & Poelarends, G. J. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis.[Link]
Sun, C., Lu, G., Chen, B., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications.[Link]
Savile, C. K., Janey, J. M., Mundorff, E. C., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Prochiral Ketones. Science.[Link]